7-Prenyloxycoumarin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10(2)7-8-16-12-5-3-11-4-6-14(15)17-13(11)9-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHJTSOVVRGDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313213 | |
| Record name | 7-Prenyloxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10387-50-5 | |
| Record name | O-Prenylumbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10387-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 267697 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC267697 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Prenyloxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of 7-Prenyloxycoumarins for Researchers and Drug Development Professionals
Introduction: 7-Prenyloxycoumarins, a class of naturally occurring coumarins characterized by a prenyl group attached to the 7-position of the coumarin nucleus, have garnered significant interest in the scientific community. These compounds, including notable examples such as auraptene, umbelliprenin, and 7-isopentenyloxycoumarin, are recognized for their diverse and potent biological activities. Found predominantly in plants from the Rutaceae and Umbelliferae (Apiaceae) families, these secondary metabolites are being explored for their therapeutic potential. This technical guide provides an in-depth overview of the natural sources of 7-prenyloxycoumarins and detailed methodologies for their isolation and purification, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of 7-Prenyloxycoumarins
7-Prenyloxycoumarins are biosynthesized by a variety of plant species and have also been identified in some fungi. The primary plant families known to produce these compounds are the Rutaceae (citrus family) and Umbelliferae/Apiaceae (carrot or parsley family). The distribution and concentration of these compounds can vary significantly between species, plant part, and even the developmental stage of the plant.
Key Natural Sources:
-
Auraptene (7-Geranyloxycoumarin): This is one of the most abundant and well-studied 7-prenyloxycoumarins. It is predominantly found in the peels of various Citrus fruits.[1]
-
Umbelliprenin (7-Farnesyloxycoumarin): This sesquiterpene coumarin is characteristic of the genus Ferula (family Apiaceae).[2] It has also been found in other plants like Angelica archangelica and Coriandrum sativum.[2]
-
7-Isopentenyloxycoumarin: This compound is found in plants of the genus Ruta (family Rutaceae).[3] It has also been identified in other species such as Amaranthus retroflexus.[4][5]
-
Zanthoxylum schinifolium: The leaves of this plant have been found to contain various coumarins, including 7-prenyloxycoumarin derivatives.
-
Annulohypoxylon ilanense: A secondary metabolite, 7-O-prenylumbelliferone, has been isolated from this endophytic fungus.
Quantitative Data on this compound Content
The yield of 7-prenyloxycoumarins from natural sources is a critical factor for consideration in research and potential commercial applications. The following table summarizes available quantitative data from various studies.
| This compound | Natural Source | Plant Part | Extraction Method | Yield/Concentration | Reference |
| Auraptene | Citrus kawachiensis (Kawachi Bankan) | Dried Peels | Sonication in Ethanol | 4.07 ± 0.033 mg/g | [6] |
| 7-Isopentenyloxycoumarin | Angelica archangelica | Not specified | Maceration in Ethanol | 204.76 µg/g of dry extract | [4] |
| 7-Isopentenyloxycoumarin | Angelica archangelica | Not specified | Ultrasonication in Ethanol | 177.60 µg/g of dry extract | [4] |
| 7-Isopentenyloxycoumarin | Amaranthus retroflexus | Flowers | Maceration with Acetone (96h) | 12.36 µg/g of dry extract | [4][5] |
| 7-Isopentenyloxycoumarin | Italian Propolis | Raw Propolis | Maceration in Ethanol | 126.68 µg/g of dry propolis | [4] |
| 7-Isopentenyloxycoumarin | Italian Propolis | Raw Propolis | Ultrasonication (7:3 EtOH:H₂O) | 181.29 µg/g of dry propolis | [4] |
| 7-Isopentenyloxycoumarin | Italian Propolis | Raw Propolis | Ultrasonication (Olive Oil) | 295.84 µg/g of dry propolis | [4] |
Experimental Protocols for Isolation and Purification
The isolation of 7-prenyloxycoumarins from their natural matrices typically involves a multi-step process of extraction, fractionation, and chromatography. The choice of methodology depends on the specific compound, the source material, and the desired purity of the final product.
Case Study: Detailed Protocol for the Isolation of Auraptene from Citrus natsudaidai
The following protocol provides a detailed, step-by-step methodology for the isolation of auraptene from the peels of Citrus natsudaidai.
1. Preparation of Plant Material and Initial Extraction:
-
Source: Whole fruits of Citrus natsudaidai.
-
Procedure:
-
Process the whole fruits (e.g., 4.8 kg fresh weight) using a citrus juice extractor to separate the cold-pressed essential oils (yield approximately 9.5 g). The auraptene is concentrated in this oil fraction.
-
2. Primary Purification by Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A stepwise gradient of n-hexane and ethyl acetate.
-
Procedure:
-
The cold-pressed oil is fractionated using silica gel column chromatography.
-
Elution is performed with a stepwise gradient, starting with a non-polar solvent (n-hexane) and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing auraptene.
-
3. Final Purification by High-Performance Column Chromatography:
-
Column: µBondasphere C18 (19 x 150 mm).
-
Mobile Phase: 90% methanol in water.
-
Flow Rate: 7.0 ml/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
The auraptene-containing fractions from the silica gel column are pooled, concentrated, and further purified by high-performance column chromatography.
-
The sample is eluted with 90% methanol in water at a flow rate of 7.0 ml/min.
-
The retention time for auraptene under these conditions is approximately 12.2 minutes.
-
The purified auraptene (e.g., 240 mg) is collected and can be recrystallized from ethanol for further purification.
-
The identity and purity of the isolated auraptene are confirmed by spectroscopic analyses (UV, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of auraptene from Citrus natsudaidai.
Caption: Workflow for the isolation and purification of auraptene.
Signaling Pathways Modulated by 7-Prenyloxycoumarins
Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of 7-prenyloxycoumarins. One of the well-documented effects is the modulation of inflammatory signaling pathways. For instance, auraptene has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) and MAPKs (mitogen-activated protein kinases) signaling pathways.
The diagram below illustrates the inhibitory effect of auraptene on the LTA (lipoteichoic acid)-induced NF-κB signaling pathway in macrophages.
Caption: Auraptene's inhibition of the NF-κB signaling pathway.
7-Prenyloxycoumarins represent a promising class of natural products with significant therapeutic potential. A thorough understanding of their natural sources and the development of efficient and scalable isolation protocols are paramount for advancing research and facilitating their transition from the laboratory to clinical applications. This guide provides a foundational resource for scientists and researchers, offering key data and methodologies to support further investigation into these valuable bioactive compounds.
References
- 1. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line | Semantic Scholar [semanticscholar.org]
- 6. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 7-Isopentenyloxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Isopentenyloxycoumarin (7-IP), a naturally occurring prenyloxycoumarin, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of 7-IP's pharmacological effects, with a primary focus on its anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We present a comprehensive summary of the quantitative data from key studies, detailed experimental methodologies for the cited biological assays, and visual representations of the known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and to guide future research and drug development efforts.
Introduction
Coumarins are a large class of benzopyrone-containing secondary metabolites widely distributed in the plant kingdom.[1] Among these, 7-isopentenyloxycoumarin, first isolated from the fruit of Libanotis intermedia[1], has emerged as a promising therapeutic agent. Its unique chemical structure, featuring an isopentenyl chain at the 7-position of the coumarin scaffold, is believed to contribute significantly to its bioactivity.[1] Extensive research has demonstrated that 7-IP exerts a range of pharmacological effects, including potent anticancer activity against various cancer cell lines, significant anti-inflammatory and neuroprotective actions, and notable antimicrobial properties.[1][2] This guide aims to consolidate the existing scientific knowledge on 7-IP, providing a valuable resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data on Biological Activities
The biological efficacy of 7-isopentenyloxycoumarin has been quantified in several studies. The following tables summarize the key quantitative data, providing a comparative overview of its activity in different biological assays.
Table 1: Anticancer Activity of 7-Isopentenyloxycoumarin
| Cell Line | Assay Type | Parameter | Value | Reference |
| 5637 (Bladder Cancer) | MTT Assay | IC50 (24h) | 76 µg/mL | [1] |
| 5637 (Bladder Cancer) | MTT Assay | IC50 (48h) | 76 µg/mL | [1] |
| 5637 (Bladder Cancer) | MTT Assay | IC50 (72h) | 65 µg/mL | [1] |
| 5637 (Bladder Cancer) | DAPI Staining | Chromatin Condensation | 58% increase | [1] |
| 5637 (Bladder Cancer) | Comet Assay | DNA Damage | 33% increase | [1] |
| 5637 (Bladder Cancer) | Caspase-3 Assay | Caspase-3 Activity | ~2.5-fold increase | [1] |
| Ehrlich Ascites Carcinoma (In vivo) | Tumor Volume Reduction | - | Significant reduction at 25 and 50 mg/kg | [3] |
| Ehrlich Ascites Carcinoma (In vivo) | Viable Cancer Cell Reduction | - | Significant reduction at 25 and 50 mg/kg | [3] |
| Ehrlich Ascites Carcinoma (In vivo) | Microvessel Density | - | Reduced | [3] |
| Ehrlich Ascites Carcinoma (In vivo) | CCL2 Chemokine Levels | - | Reduced | [3] |
Table 2: Neuroprotective and Enzyme Inhibitory Activity of 7-Isopentenyloxycoumarin
| Target | Assay Type | Parameter | Value | Reference |
| Butyrylcholinesterase | Enzyme Inhibition Assay | IC50 | Not Reported | - |
Note: While the inhibitory activity on butyrylcholinesterase is mentioned in the literature, specific IC50 values were not found in the provided search results.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of 7-isopentenyloxycoumarin's biological activities. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 7-isopentenyloxycoumarin and incubate for the desired time periods (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[4][5]
Apoptosis Detection (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells characterized by chromatin condensation and nuclear fragmentation.
Protocol:
-
Cell Treatment: Grow cells on coverslips in a 24-well plate and treat with 7-isopentenyloxycoumarin for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash the cells with PBS and incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips on microscope slides with an antifade mounting medium, and visualize under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and brightly stained.[6][7]
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Treat cells with 7-isopentenyloxycoumarin. Harvest the cells and resuspend in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[8][9]
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with 7-isopentenyloxycoumarin, harvest, and lyse the cells using a specific lysis buffer provided in a commercial kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Incubate the cell lysate with a colorimetric substrate for caspase-3 (e.g., DEVD-pNA) in a 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm using a microplate reader.
-
Data Analysis: The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to that of the untreated control.[10][11]
In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)
The Ehrlich ascites carcinoma (EAC) model is a widely used transplantable tumor model in mice to evaluate the in vivo efficacy of anticancer agents.
Protocol:
-
Tumor Inoculation: Inject a known number of EAC cells (e.g., 1 x 10⁶ cells) intraperitoneally into Swiss albino mice.
-
Compound Administration: After 24 hours of tumor inoculation, administer 7-isopentenyloxycoumarin intraperitoneally at different doses for a specified period (e.g., daily for 9 days). A control group receives the vehicle.
-
Monitoring: Monitor the mice for tumor growth (by measuring abdominal circumference or ascites volume), body weight, and survival time.
-
Sample Collection: At the end of the treatment period, sacrifice the mice and collect the ascitic fluid to determine the tumor volume and the number of viable tumor cells.
-
Analysis of Angiogenesis: The anti-angiogenic effect can be assessed by quantifying the microvessel density in the peritoneum and measuring the levels of pro-angiogenic factors like CCL2 in the ascitic fluid.[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the known signaling pathways affected by 7-isopentenyloxycoumarin and the general workflows of the key experimental procedures.
Caption: Anticancer mechanisms of 7-isopentenyloxycoumarin.
Caption: General workflow for evaluating 7-IP's anticancer activity.
Discussion and Future Directions
The compiled evidence strongly suggests that 7-isopentenyloxycoumarin is a natural compound with significant therapeutic potential, particularly in the realm of oncology. Its multifaceted mechanism of action, targeting key cancer hallmarks such as sustained proliferation, evasion of apoptosis, and angiogenesis, makes it an attractive candidate for further development. The selective cytotoxicity towards cancer cells over normal cells, as observed in some studies, is a particularly desirable characteristic for an anticancer agent.[1]
While the anticancer properties of 7-IP are the most extensively studied, its neuroprotective and anti-inflammatory activities warrant further investigation. Elucidating the precise molecular targets and signaling pathways involved in these effects could open up new avenues for the treatment of neurodegenerative diseases and inflammatory disorders. Furthermore, a more comprehensive evaluation of its antimicrobial and antifungal spectrum is needed to fully understand its potential as an anti-infective agent.
Future research should focus on:
-
In-depth Mechanistic Studies: Utilizing advanced molecular biology techniques to identify the direct cellular targets of 7-IP and to further delineate the signaling cascades it modulates.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of 7-IP to understand its bioavailability and in vivo behavior.
-
Preclinical and Clinical Trials: Conducting well-designed preclinical studies in various cancer models to validate its efficacy and safety, which could pave the way for future clinical trials.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of 7-IP to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
7-Isopentenyloxycoumarin stands out as a promising natural product with a broad spectrum of biological activities. This technical guide has provided a comprehensive overview of its anticancer, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The information presented herein serves as a valuable resource for the scientific community, aiming to stimulate further research and accelerate the translation of this potent natural compound into novel therapeutic agents.
References
- 1. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Isopentenyloxycoumarin: What Is New across the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. genscript.com [genscript.com]
- 7. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. genscript.com [genscript.com]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
- 13. 2.3. Ehrlich Ascites Carcinoma (EAC) Mouse Model [bio-protocol.org]
The Potent World of 7-Prenyloxycoumarins from Ferula Species: A Technical Guide to Their Bioactivities and Mechanisms
For Immediate Release
This technical guide provides a comprehensive overview of 7-prenyloxycoumarin derivatives isolated from various Ferula species, plants renowned in traditional medicine. Tailored for researchers, scientists, and drug development professionals, this document delves into the cytotoxic, anti-inflammatory, and antioxidant properties of these compounds, presenting quantitative data, detailed experimental protocols, and elucidating their mechanisms of action through key signaling pathways.
The genus Ferula, belonging to the Apiaceae family, is a rich source of bioactive phytochemicals, with 7-prenyloxycoumarins being a prominent class of compounds demonstrating significant therapeutic potential.[1][2] These natural products, characterized by a coumarin core with a prenyl-containing ether linkage at the 7-position, have garnered considerable attention for their diverse pharmacological activities.[1][2] This guide synthesizes the current scientific knowledge on these promising molecules.
Quantitative Bioactivity Data
The cytotoxic effects of various this compound derivatives against a range of human cancer cell lines have been extensively documented. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are summarized below.
Table 1: Cytotoxic Activity of this compound Derivatives from Ferula Species
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Umbelliprenin | M4Beu (melanoma) | 12.3 | [1] |
| Umbelliprenin | QU-DB (large cell lung cancer) | Cytotoxic | |
| Umbelliprenin | A549 (lung adenocarcinoma) | Anti-proliferative | |
| Umbelliprenin | MCF-7 (breast cancer) | 73.4 | |
| Auraptene | MCF-7 (breast cancer) | 59.7 | |
| Farnesiferol A | CH1 (ovarian carcinoma) | Moderately active | |
| Farnesiferol A | A549 (lung cancer) | Moderately active | |
| Farnesiferol A | SK-MEL-28 (melanoma) | Moderately active | |
| Conferone | CH1 (ovarian carcinoma) | Highest activity in study | |
| Conferone | A549 (lung cancer) | Highest activity in study | |
| Stylosin | SK-MEL-28 (melanoma) | Most potent in study | |
| Tschimgine | SK-MEL-28 (melanoma) | Most potent in study |
Table 2: Anti-leishmanial Activity of 7-Prenyloxycoumarins from Ferula szowitsiana
| Compound | Activity | IC50 (µg/mL) | IC50 (µM) | Incubation Time | Reference |
| Umbelliprenin | Against Leishmania major promastigotes | 4.9 | 13.3 | 48h | [3] |
| Auraptene | Against Leishmania major promastigotes | 5.1 | 17.1 | 48h | [3] |
Experimental Protocols
Detailed methodologies for the isolation, purification, and bioactivity assessment of 7-prenyloxycoumarins are crucial for reproducible research.
Protocol 1: Isolation and Purification of 7-Prenyloxycoumarins from Ferula Species
This protocol provides a general procedure for the extraction and chromatographic separation of 7-prenyloxycoumarins from the roots of Ferula species, which are a rich source of these compounds.[4]
1. Plant Material and Extraction:
- Air-dry the roots of the selected Ferula species at room temperature and grind them into a fine powder.
- Macerate the powdered root material with a suitable solvent such as chloroform or dichloromethane at room temperature for 72 hours.[5] This process should be repeated three times to ensure exhaustive extraction.
- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Column Chromatography:
- Subject the crude extract to column chromatography on silica gel.[6]
- Pack the column with silica gel (230-400 mesh) in a suitable solvent system, such as petroleum ether.
- Apply the crude extract to the top of the column.
- Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.[7] For example, a common gradient is petroleum ether/ethyl acetate (9:1 v/v).[7]
- Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a solvent system like petroleum ether/EtOAc (2:1 v/v).[8]
3. Further Purification:
- Combine fractions with similar TLC profiles.
- For further purification, subject the combined fractions to preparative thin-layer chromatography (PTLC) or a Sephadex LH-20 column.[2][8]
- The purified compounds can be crystallized from a suitable solvent.
- Characterize the structure of the isolated compounds using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[9]
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Culture and Treatment:
- Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
- Prepare stock solutions of the purified this compound derivatives in dimethyl sulfoxide (DMSO).
- Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.
2. MTT Assay:
- After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 550 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 3: Anti-inflammatory Activity via Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory pathway.
1. Reagents:
- Soybean lipoxygenase (Type V) solution (1000 U/mL in 50 mM Tris buffer, pH 7.4).
- Linoleic acid substrate solution (2 mM).
- FOX reagent (Sulfuric acid, xylenol orange, iron (II) sulfate).
2. Assay Procedure:
- In a 96-well plate, mix 10 µL of the test compound (dissolved in a suitable solvent) with 45 µL of the enzyme solution.
- Incubate for 5 minutes at 25°C.
- Add 45 µL of the linoleic acid solution to initiate the reaction and incubate for 20 minutes at 25°C.
- Add 100 µL of FOX reagent to stop the reaction and incubate for 20 minutes at 25°C.
- Measure the absorbance at 560 nm.
3. Data Analysis:
- Calculate the percentage of lipoxygenase inhibition compared to a control without the inhibitor.
- Quercetin can be used as a positive control.
Protocol 4: Antioxidant Activity using DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.
1. Reagents:
- DPPH solution (0.1 mM in methanol).
- Test compounds dissolved in methanol.
- Ascorbic acid or Trolox as a positive control.
2. Assay Procedure:
- In a 96-well plate, mix 50 µL of the test compound at various concentrations with 1.5 mL of the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
3. Data Analysis:
- The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating key cellular signaling pathways. Their anticancer activity, in particular, is often linked to the induction of apoptosis and inhibition of cell proliferation through the PI3K/Akt/mTOR and NF-κB pathways.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Umbelliprenin has been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Umbelliprenin.
NF-κB Signaling Pathway Inhibition
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory and anticancer effects of many natural products, including coumarins.
Caption: Inhibition of the NF-κB signaling pathway by Ferula coumarins.
Induction of Apoptosis
A common outcome of the inhibition of pro-survival pathways like PI3K/Akt and NF-κB is the induction of apoptosis, or programmed cell death. 7-Prenyloxycoumarins, such as auraptene and umbelliprenin, have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sesquiterpene coumarins from Ferula szowitsiana and in vitro antileishmanial activity of 7-prenyloxycoumarins against promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 8. Umbelliprenin from Ferula persica roots inhibits the red pigment production in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpene coumarins from the roots of Ferula assa-foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Anticancer Mechanisms of Auraptene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Auraptene, a natural monoterpene coumarin found predominantly in citrus fruits, has emerged as a promising phytochemical in oncology research. Extensive in vitro and in vivo studies have demonstrated its potent anticancer activities across a range of malignancies, including breast, prostate, colon, and gastric cancers. The therapeutic effects of auraptene are not mediated by a single mechanism but rather through the modulation of a complex network of intracellular signaling pathways that govern cell growth, proliferation, apoptosis, and metastasis. This technical guide provides an in-depth analysis of the core anticancer mechanisms of auraptene, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved. Auraptene exerts its effects by inducing apoptosis via caspase activation and regulation of the Bcl-2 protein family, causing cell cycle arrest primarily through the downregulation of Cyclin D1, and inhibiting tumor metastasis and angiogenesis by reducing the expression and activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). Its actions are fundamentally linked to the inhibition of critical oncogenic signaling cascades, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of auraptene.
Introduction
Auraptene (7-geranyloxycoumarin) is a bioactive compound isolated from various plants of the Rutaceae family, such as lemons, grapefruits, and oranges.[1][2] Its broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects, has been well-documented.[1][2][3] In recent years, significant attention has been directed towards its chemopreventive and therapeutic potential in cancer.[1][4] Auraptene's ability to selectively target cancer cells while exhibiting low toxicity in normal cells makes it an attractive candidate for further development.[5] This guide delineates the molecular underpinnings of its anticancer activity.
Core Anticancer Mechanisms of Action
Auraptene's anticancer efficacy stems from its pleiotropic effects on cancer cells, impacting multiple hallmarks of cancer.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating malignant cells. Auraptene has been shown to be a potent inducer of apoptosis in numerous cancer cell lines.[1][6][7]
-
Intrinsic (Mitochondrial) Pathway: In prostate (PC3, DU145) and colon cancer cells, auraptene triggers the intrinsic apoptotic pathway.[6][7][8] It modulates the balance of the Bcl-2 family proteins by upregulating the pro-apoptotic protein Bax and downregulating anti-apoptotic proteins like Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1).[1][6][7] This shift increases mitochondrial membrane permeability, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[6][7][9] Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in cell death.[1][6] The increase in the sub-G1 cell population observed in flow cytometry analysis is a key indicator of this apoptotic activity.[6]
-
Extrinsic Pathway: In Jurkat T-cell leukemia, auraptene can also activate the extrinsic pathway, which involves the activation of caspase-8.[10]
-
Endoplasmic Reticulum (ER) Stress: Studies in Jurkat T cells have also linked auraptene-induced apoptosis to ER stress, which can subsequently trigger caspase-8 activation.[10]
Cell Cycle Arrest
Uncontrolled cell proliferation is a defining feature of cancer. Auraptene intervenes in this process by inducing cell cycle arrest, primarily at the G1 phase.[1][11] In breast cancer cells (MCF-7), auraptene significantly inhibits the transition from the G1 to the S phase.[12] This effect is strongly associated with the dose-dependent downregulation of Cyclin D1, a key protein that regulates G1 phase progression.[1][12][13] By reducing Cyclin D1 levels, auraptene prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle and inhibiting proliferation.[8]
Inhibition of Metastasis and Invasion
Metastasis is the primary cause of cancer-related mortality. Auraptene demonstrates significant anti-metastatic and anti-invasive properties.[1][14] Its mechanism involves the suppression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][14] These enzymes are crucial for degrading the extracellular matrix, a key step in tumor cell invasion and migration. In cervical (HeLa), ovarian (A2780), and colon (HT-29) cancer cells, auraptene has been shown to downregulate the expression and activity of MMP-2 and MMP-9, thereby inhibiting the invasive capacity of these cells.[1][14][15]
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Auraptene exhibits potent anti-angiogenic activity.[16] It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[16] In breast cancer models, auraptene treatment leads to the downregulation of key angiogenic factors including VEGF and its receptor, VEGFR-2.[17][18] This disruption of pro-angiogenic signaling hinders the development of a blood supply to the tumor, thereby suppressing its growth.[19]
References
- 1. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Auraptene Induces Apoptosis via Myeloid Cell Leukemia 1-Mediated Activation of Caspases in PC3 and DU145 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptogenic activity of auraptene of Zanthoxylum schinifolium toward human acute leukemia Jurkat T cells is associated with ER stress-mediated caspase-8 activation that stimulates mitochondria-dependent or -independent caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Auraptene on IGF-1 Stimulated Cell Cycle Progression in the Human Breast Cancer Cell Line, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Auraptene Inhibits Migration and Invasion of Cervical and Ovarian Cancer Cells by Repression of Matrix Metalloproteinasas 2 and 9 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-angiogenic activity of auraptene — Journal of Young Investigators [jyi.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Auraptene on angiogenesis in Xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Umbelliprenin: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbelliprenin, a naturally occurring sesquiterpene coumarin found predominantly in plants of the Ferula genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory properties of umbelliprenin, consolidating current research findings on its mechanisms of action, summarizing quantitative data from in vitro and in vivo studies, and detailing relevant experimental protocols. The evidence presented herein highlights umbelliprenin's potential as a lead compound for the development of novel anti-inflammatory therapeutics. It has been shown to modulate key inflammatory pathways, including the NF-κB and COX-2 signaling cascades, and to inhibit the production of various pro-inflammatory mediators.[4][5][6]
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer.[7][8] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of such agents. Umbelliprenin (C24H30O3) is a lipophilic compound that has demonstrated a range of biological effects, including anticancer, anti-angiogenic, and notably, anti-inflammatory activities.[1][9][10] This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the anti-inflammatory potential of umbelliprenin.
Mechanisms of Anti-Inflammatory Action
Umbelliprenin exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways and reducing the production of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as iNOS and COX-2.[11]
Studies have shown that umbelliprenin can significantly decrease the expression of NF-κB in tumor-bearing mice.[9] This suggests that umbelliprenin may interfere with the activation and/or nuclear translocation of NF-κB, thereby downregulating the expression of its target inflammatory genes. The parent compound, umbelliferone, has also been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway in models of acute lung injury.[12]
Figure 1: Simplified NF-κB signaling pathway and potential inhibition by umbelliprenin.
Downregulation of Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) Production
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response by catalyzing the synthesis of prostaglandins, including prostaglandin E2 (PGE2).[4][13] PGE2 is a potent inflammatory mediator that contributes to pain, fever, and swelling. Several studies have demonstrated that umbelliprenin can inhibit the expression of COX-2 and the subsequent production of PGE2 in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.[4][5] This inhibitory effect is a key component of its anti-inflammatory action.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production
Inducible nitric oxide synthase (iNOS) is another important enzyme in the inflammatory cascade, responsible for the production of large amounts of nitric oxide (NO). While NO has various physiological roles, its overproduction during inflammation can lead to tissue damage. Umbelliprenin has been shown to suppress the expression of iNOS and consequently reduce the production of NO in activated macrophages.[4][5]
Figure 2: Inhibition of COX-2 and iNOS pathways by umbelliprenin in macrophages.
Modulation of Cytokine Production
Umbelliprenin has been shown to modulate the production of various cytokines, which are key signaling molecules in the immune system. In vivo studies have demonstrated that umbelliprenin can decrease the serum levels of the pro-inflammatory cytokine IL-4 in healthy animals.[9] Conversely, it has been observed to increase the secretion of IFN-γ and IL-4 in the sera of mice, while also increasing IL-10 in splenocyte cultures, suggesting a complex immunomodulatory role that may promote a shift towards an anti-inflammatory Th2 response.[1] Another study found that umbelliprenin significantly reduced serum levels of TNF-α.[14]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of umbelliprenin.
Table 1: In Vitro Anti-Inflammatory Activity of Umbelliprenin
| Parameter | Cell Line / System | Stimulant | Concentration of Umbelliprenin | Effect | Reference |
| NO Production | Murine Peritoneal Macrophages | LPS/IFN-γ | Not Specified | Significant Suppression | [4][5] |
| PGE2 Production | Murine Peritoneal Macrophages | LPS/IFN-γ | Not Specified | Significant Suppression | [4][5] |
| iNOS Expression | Murine Peritoneal Macrophages | LPS/IFN-γ | Not Specified | Reduction | [4][5] |
| COX-2 Expression | Murine Peritoneal Macrophages | LPS/IFN-γ | Not Specified | Reduction | [4][5] |
| Splenocyte Proliferation | Murine Splenocytes | PHA | 0.5–15 μM | Remarkable Reduction | [4] |
| IFN-γ Secretion | Murine Splenocytes | PHA | Not Specified | Suppression | [4][5] |
| IL-4 Secretion | Murine Splenocytes | PHA | Not Specified | Stimulation | [4] |
| Lipoxygenase Inhibition | Soybean Lipoxygenase | - | IC50 = 0.0725 μM | Potent Inhibition | [15] |
Table 2: In Vivo Anti-Inflammatory Activity of Umbelliprenin
| Animal Model | Inflammatory Agent | Umbelliprenin Dose & Route | Parameter Measured | Result | Reference |
| Balb/c Mice (4T1 Tumor-Bearing) | Tumor-induced inflammation | 12.5 mg/ml (200 µl), IP | NF-κB Expression | Significant Decrease | [9] |
| Balb/c Mice (Healthy & Tumor-Bearing) | - | 12.5 mg/ml (200 µl), IP | Serum IFN-γ | Augmentation | [9] |
| Balb/c Mice (Healthy) | - | 12.5 mg/ml (200 µl), IP | Serum IL-4 | Decline | [9] |
| C57/BL6 Mice | - | 2.5 mg/200 µl, IP | Serum IFN-γ and IL-4 | Significant Increase | [1] |
| C57/BL6 Mice | - | 2.5 mg/200 µl, IP | Splenocyte IL-10 | Significant Increase | [1] |
| Rat | Carrageenan | Not Specified | Paw Edema | 39% Inhibition | [15] |
| Rat (Chronic Inflammation) | - | 64 mM/kg, Oral | Edema Size | Significant Reduction | [14] |
| Rat (Chronic Inflammation) | - | All doses tested | Serum TNF-α | Significant Decrease | [14] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the anti-inflammatory properties of umbelliprenin.
In Vitro Anti-Inflammatory Assays
-
Cell Culture and Treatment:
-
Murine Peritoneal Macrophages: Macrophages are isolated from the peritoneal cavity of mice and cultured in appropriate media. The cells are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of varying concentrations of umbelliprenin.[4][16]
-
Splenocytes: Spleens are harvested from mice, and splenocytes are isolated. The cells are stimulated with phytohaemagglutinin (PHA) to induce proliferation and cytokine production, with or without umbelliprenin treatment.[4]
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.[4]
-
Prostaglandin E2 (PGE2) Assay: PGE2 levels in the culture medium are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]
-
Cytokine Assays (IL-4, IFN-γ, IL-10): The concentrations of cytokines in cell culture supernatants or serum are determined using specific ELISA kits.[1][4]
-
-
Western Blot Analysis:
-
To determine the expression levels of iNOS and COX-2 proteins, treated and untreated cells are lysed, and the total protein is subjected to SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against iNOS and COX-2, followed by a secondary antibody conjugated to a detectable enzyme.[4][16]
-
Figure 3: General workflow for in vitro anti-inflammatory evaluation of umbelliprenin.
In Vivo Anti-Inflammatory Models
-
Carrageenan-Induced Paw Edema:
-
This is a widely used model for acute inflammation.[7][8][17] Rats or mice are injected with a 1% solution of carrageenan into the subplantar region of the hind paw to induce localized edema.[7][18]
-
Umbelliprenin or a reference drug (e.g., indomethacin) is typically administered intraperitoneally or orally prior to the carrageenan injection.[7]
-
The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[7]
-
-
Lipopolysaccharide (LPS)-Induced Inflammation:
-
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Animal models of LPS-induced acute lung injury are used to study systemic inflammatory responses.[12][19]
-
Animals are pre-treated with umbelliprenin before being challenged with LPS (e.g., via intratracheal administration).[19][20]
-
Inflammatory parameters such as inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), lung wet/dry weight ratio, and levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF are assessed.[12][19]
-
Conclusion and Future Directions
The collective evidence strongly supports the anti-inflammatory properties of umbelliprenin. Its ability to modulate multiple key inflammatory pathways, including NF-κB and COX-2, makes it a promising candidate for further investigation. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its potential therapeutic applications in inflammatory diseases.
Future research should focus on:
-
Elucidating the precise molecular targets of umbelliprenin within the inflammatory signaling cascades.
-
Conducting comprehensive dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize its therapeutic window.
-
Evaluating the efficacy of umbelliprenin in a broader range of preclinical models of chronic inflammatory diseases.
-
Investigating potential synergistic effects of umbelliprenin with existing anti-inflammatory drugs.
-
Exploring drug delivery strategies to enhance the bioavailability and targeted delivery of this lipophilic compound.
References
- 1. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Umbelliprenin shows antitumor, antiangiogenesis, antimetastatic, anti-inflammatory, and immunostimulatory activities in 4T1 tumor-bearing Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Umbelliferone Alleviates Lipopolysaccharide-Induced Inflammatory Responses in Acute Lung Injury by Down-Regulating TLR4/MyD88/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro anti-inflammatory and immunomodulatory properties of umbelliprenin and methyl galbanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Umbelliferone attenuates lipopolysaccharide-induced acute lung injury linked with regulation of TLRs–MyD88 and RIP140/NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 7-Prenyloxycoumarins: A Technical Guide for Drug Development
Introduction
7-Prenyloxycoumarins, a class of natural and synthetic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Characterized by a coumarin core ether-linked at the 7-position to a prenyl-derived moiety, these molecules have demonstrated promising anticancer, anti-inflammatory, and antiviral properties. Understanding the structure-activity relationship (SAR) of this scaffold is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides an in-depth analysis of the SAR of 7-prenyloxycoumarins, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Structure-Activity Relationship Insights
The biological activity of 7-prenyloxycoumarins is intricately linked to the nature of the prenyl side chain and substitutions on the coumarin nucleus.
The Influence of the 7-O-Prenyl Chain:
The length and lipophilicity of the alkoxy chain at the 7-position are critical determinants of cytotoxic activity. A systematic increase in chain length does not always correlate with a linear increase in potency. For instance, while both the C10 geranyl group (in auraptene) and the C15 farnesyl group (in umbelliprenin) confer significant cytotoxic effects, a further increase to a C20 geranylgeranyl chain can lead to a complete loss of activity. This suggests an optimal lipophilicity and spatial arrangement for interaction with biological targets. One study highlighted that increasing the chain length of the substituent at this position can enhance activity.[1]
Substitutions on the Coumarin Ring:
Modifications to the coumarin core also play a crucial role in modulating biological activity. The presence of a methyl group at the C4 position has been shown to influence cytotoxicity. Furthermore, while this guide focuses on 7-prenyloxycoumarins, it is noteworthy that some studies have indicated that prenylation at the C6 position can significantly enhance anticancer properties, suggesting that the location of the prenyl group is a key factor in determining the pharmacological profile.[2][3]
Quantitative Data on Biological Activity
The following tables summarize the cytotoxic activities of key 7-prenyloxycoumarins and related derivatives against various cancer cell lines.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Auraptene | 7-Geranyloxycoumarin | MCF-7 (Breast) | 59.7 | [4][5] |
| Umbelliprenin | 7-Farnesyloxycoumarin | MCF-7 (Breast) | 73.4 | [4][5] |
| Herniarin | 7-Methoxycoumarin | MCF-7 (Breast) | 207.6 | [4][5] |
| Umbelliferone | 7-Hydroxycoumarin | MCF-7 (Breast) | 476.3 | [4][5] |
| Umbelliprenin | A549 (Lung) | 59 | [6] | |
| Umbelliprenin | QU-DB (Lung) | 47 | [6] |
Key Biological Pathways
7-Prenyloxycoumarins exert their anticancer effects through the modulation of multiple signaling pathways, primarily by inducing apoptosis (programmed cell death).
Apoptosis Induction by Auraptene
Auraptene triggers the intrinsic apoptosis pathway in cancer cells. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.
References
- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Synthetic Prenyloxycoumarins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic prenyloxycoumarins, a class of compounds derived from the widespread natural coumarin scaffold, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Quantitative data on the biological activity of various synthetic prenyloxycoumarins are summarized in structured tables for comparative analysis. Furthermore, the underlying mechanisms of action are explored through the visualization of key signaling pathways, including the NF-κB and MAPK pathways, using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the prenyloxycoumarin scaffold.
Introduction
Coumarins are a large class of benzopyrone secondary metabolites found in many plants.[1] The addition of a prenyl or related isoprenoid chain to the coumarin nucleus, forming prenyloxycoumarins, often enhances their lipophilicity and biological activity.[2] While naturally occurring prenyloxycoumarins have been studied for their therapeutic potential, synthetic analogues offer the advantage of structural modification to optimize potency, selectivity, and pharmacokinetic properties.[2] Synthetic prenyloxycoumarins have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities, making them promising candidates for drug development.[2]
Synthesis of Prenyloxycoumarins
A common method for the synthesis of 7-prenyloxycoumarins involves the reaction of 7-hydroxycoumarin (umbelliferone) with the corresponding prenyl bromide in the presence of a base.[3][4][5]
General Experimental Protocol for Synthesis
This protocol describes the synthesis of 7-prenyloxycoumarins, such as 7-isopentenyloxycoumarin, auraptene, and umbelliprenin.[3][4][5]
Materials:
-
7-hydroxycoumarin
-
Prenyl bromide (e.g., isopentenyl bromide, geranyl bromide, farnesyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetone
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-hydroxycoumarin (1 molar equivalent) in acetone at room temperature.
-
Add the relevant prenyl bromide (1.5 molar equivalents) to the solution.
-
Add DBU (2 molar equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the acetone.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., petroleum ether/ethyl acetate, 9:1 v/v) to obtain the pure prenyloxycoumarin.[3][4][5]
-
Characterize the structure of the synthesized compound using spectroscopic methods such as 1H NMR and 13C NMR.
Pharmacological Activities and Quantitative Data
Anticancer Activity
Synthetic prenyloxycoumarins have shown significant cytotoxic effects against various cancer cell lines. The anticancer activity is often evaluated using the MTT assay, which measures cell viability.
Table 1: Anticancer Activity of Synthetic Prenyloxycoumarins (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-acrolein hybrid 6e | KB (oral epidermoid carcinoma) | 0.39 ± 0.07 | [6] |
| Coumarin-acrolein hybrid 5d | A549 (lung carcinoma) | 0.70 ± 0.05 | [6] |
| Dihydroxycoumarin 117 | MCF-7 (breast cancer) | Not specified, potent inhibition | [7] |
| Coumarin-triazole hybrid 15a | A549 (lung carcinoma) | Not specified, potent activity | [7] |
| Coumarin-triazole hybrid 15b | MCF-7 (breast cancer) | Not specified, potent activity | [7] |
| Coumarin-pyrazole hybrid 35 | SMMC-7721 (hepatocellular carcinoma) | 2.08 ± 0.32 | [7] |
| Coumarin-pyrazole hybrid 35 | HepG2 (hepatocellular carcinoma) | 2.96 ± 0.25 | [7] |
| Coumarin-pyrazole hybrid 35 | U87 (glioblastoma) | 3.85 ± 0.41 | [7] |
| Coumarin-pyrazole hybrid 35 | H1299 (non-small cell lung cancer) | 5.36 ± 0.60 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of synthetic prenyloxycoumarins are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and to modulate inflammatory signaling pathways.
Table 2: Anti-inflammatory Activity of Synthetic Prenyloxycoumarins
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Pyranocoumarin derivative 2 | NO production in LPS-stimulated RAW264.7 cells | 33.37 | [8] |
| Pyrogallol-Coumarin Hybrid PCH-2 | Soybean Lipoxygenase (LOX) Inhibition | 34.12 | [9] |
| Pyrogallol-Coumarin Hybrid PCH-1 | Soybean Lipoxygenase (LOX) Inhibition | 38.12 | [9] |
| 6-isopentenyloxy-7-methoxy-coumarin 17 | NF-κB activation inhibition in U937-3xκB-LUC cells | Effective inhibition | [1] |
| 8-isopentenyloxy-7-methoxy-coumarin 18 | NF-κB activation inhibition in U937-3xκB-LUC cells | Effective inhibition | [1] |
Antimicrobial Activity
Synthetic prenyloxycoumarins have demonstrated activity against a range of pathogenic bacteria and fungi. Their antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC).
Table 3: Antimicrobial Activity of Synthetic Prenyloxycoumarins (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Coumarin derivative 9 | Staphylococcus aureus | 4.88 | [10] |
| Coumarin derivative 9 | Candida albicans | 9.77 | [10] |
| Coumarin derivative 9 | MRSA | 39.06 | [10] |
| Coumarin derivative 9 | Escherichia coli | 78.13 | [10] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin 3b | Bacillus cereus | 1.5 mM | [11] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin 3b | Micrococcus luteus | 1.5 mM | [11] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin 3b | Listeria monocytogenes | 1.5 mM | [11] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin 3b | Staphylococcus aureus subsp. aureus | 1.5 mM | [11] |
| 7-hydroxy-4-trifluoromethylcoumarin 3c | Enterococcus faecium | 1.7 mM | [11] |
| Dicoumarol 3n | Listeria monocytogenes | 1.2 mM | [11] |
| Osthenol | Gram-positive bacteria | 62.5 - 125 | [12] |
Experimental Protocols for Pharmacological Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plates
-
Test compounds (synthetic prenyloxycoumarins)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 104–105 cells/well) in 100 µL of culture medium.[14]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][16]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic acid (substrate)
-
Test compounds
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and COX Cofactor to each well (except for the no-enzyme control).
-
Add the test compounds or positive control to the respective wells.
-
Add the COX Probe to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587-590 nm) in a kinetic mode for 5-10 minutes at 25°C.[16]
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Antimicrobial Activity: Agar Disk Diffusion Assay
This method is used to assess the antimicrobial activity of a substance.
Materials:
-
Bacterial or fungal strain of interest
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile filter paper discs
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Evenly spread the inoculum onto the surface of the agar plates.
-
Impregnate the sterile filter paper discs with a known concentration of the test compound, positive control, and negative control.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).
-
The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Apoptosis Assessment: Annexin V Staining Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), a hallmark of early apoptosis.[17][18]
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the synthetic prenyloxycoumarins for a specific duration.
-
Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Mechanisms of Action
The pharmacological effects of synthetic prenyloxycoumarins are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[19] Prenyloxycoumarins have been shown to inhibit the activation of NF-κB.[1]
References
- 1. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 4. Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins [ijbms.mums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [chiet.edu.eg]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Discovery and Characterization of Novel 7-Prenyloxycoumarins
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of novel 7-prenyloxycoumarins. These compounds, a class of secondary metabolites found primarily in plants from the Rutaceae and Umbelliferae families, have garnered significant attention for their diverse and potent pharmacological activities.[1] This document details the experimental protocols for their synthesis and biological assessment, presents key quantitative data in a structured format, and illustrates critical pathways and workflows.
Synthesis and Characterization
The chemical synthesis of 7-prenyloxycoumarins is a critical step in exploring their therapeutic potential, allowing for the creation of novel derivatives and the confirmation of structures identified from natural sources.
General Synthesis Protocol
A common and effective method for synthesizing 7-prenyloxycoumarins such as auraptene, umbelliprenin, and 7-isopentenyloxycoumarin involves the reaction of 7-hydroxycoumarin with the corresponding prenyl bromides under alkaline conditions.[2][3]
Materials and Reagents:
-
7-hydroxycoumarin
-
Appropriate prenyl bromide (e.g., geranyl bromide for auraptene, farnesyl bromide for umbelliprenin)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetone (anhydrous)
-
Silica gel (230-400 mesh) for column chromatography
-
Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Dissolve 7-hydroxycoumarin (1 molar equivalent) in acetone at room temperature.
-
Add the relevant prenyl bromide (1.5 molar equivalents) to the solution.
-
Add DBU (2 molar equivalents) to the reaction mixture to create alkaline conditions.[2]
-
Stir the mixture at room temperature for 24 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[3]
-
Purify the crude product using column chromatography on silica gel. A common solvent system for elution is a gradient of petroleum ether and ethyl acetate (e.g., 9:1 v/v for umbelliprenin).[2]
-
Collect the fractions containing the pure product and concentrate them under reduced pressure.
-
Characterize the final product using spectroscopic methods.
References
7-Prenyloxycoumarin Effects on Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 7-prenyloxycoumarins on critical cell signaling pathways. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular mechanisms, experimental data, and methodologies associated with the bioactivity of these compounds.
Executive Summary
7-Prenyloxycoumarins, a class of naturally occurring compounds, have garnered significant attention for their potential therapeutic applications, particularly in oncology and anti-inflammatory research. These compounds exert their effects by modulating key cell signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory responses. This document summarizes the current understanding of these effects, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to facilitate further research and drug development.
Quantitative Data Summary
The cytotoxic effects of various 7-prenyloxycoumarins have been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) values in cancer cell lines. The following table summarizes the IC50 values for selected 7-prenyloxycoumarins against the MCF-7 human breast cancer cell line after 48 hours of treatment.[1][2][3][4][5]
| Compound | IC50 (µM) in MCF-7 Cells |
| Auraptene | 59.7[1][2][4][5] |
| Umbelliprenin | 73.4[1][2][4][5] |
| Herniarin | 207.6[1][2][4][5] |
| Umbelliferone | 476.3[1][2][4][5] |
These data demonstrate a concentration-dependent inhibition of cell viability, with auraptene and umbelliprenin showing the most potent cytotoxic effects among the tested compounds.[1]
Core Signaling Pathway: Induction of Apoptosis
A primary mechanism by which 7-prenyloxycoumarins, particularly auraptene, exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is mediated via the mitochondrial-dependent pathway, a critical intrinsic apoptotic signaling cascade.
Caption: Apoptotic pathway induced by 7-prenyloxycoumarins.
Treatment of cancer cells with 7-prenyloxycoumarins leads to the upregulation of the pro-apoptotic protein Bax.[1][2][4][5] This upregulation is a key initiating event in the mitochondrial-dependent apoptotic pathway. Increased levels of Bax are associated with the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the biochemical and morphological changes characteristic of apoptosis, including DNA fragmentation.[1]
Furthermore, auraptene has been shown to reduce the levels of cyclin D1 protein, which can contribute to cell cycle arrest in the G1 phase, thereby inhibiting proliferation.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the effects of 7-prenyloxycoumarins on cell signaling.
This protocol is used to assess the effect of 7-prenyloxycoumarins on cell viability.
-
Experimental Workflow Diagram
Caption: MTT assay workflow for cytotoxicity assessment.
-
Methodology
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds. A control group receives the vehicle (e.g., DMSO) at the same final concentration. The plates are incubated for 48 hours.[1]
-
MTT Addition: After the incubation period, the culture medium is removed, and 50 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.[1]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[1]
-
This method is used to quantify the percentage of apoptotic cells by measuring the sub-G1 cell population, which represents cells with fragmented DNA.
-
Experimental Workflow Diagram
Caption: Flow cytometry workflow for apoptosis detection.
-
Methodology
-
Cell Treatment: MCF-7 cells are seeded in 24-well plates and treated with the IC50 concentration of the this compound for 48 hours.[1]
-
Cell Harvesting: Both adherent and floating cells are harvested and washed with ice-cold PBS.[1]
-
Fixation: The cells are fixed in 70% ethanol overnight at -20°C.[1]
-
Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is resuspended in a hypotonic buffer containing propidium iodide (50 µg/mL) and Triton X-100 (0.1%).[1]
-
Flow Cytometry Analysis: The stained nuclei are analyzed using a flow cytometer to determine the percentage of cells in the sub-G1 phase of the cell cycle.[1]
-
Western blotting is employed to detect changes in the expression levels of specific proteins, such as Bax, involved in the apoptotic pathway.
-
Experimental Workflow Diagram
Caption: Western blotting workflow for protein analysis.
-
Methodology
-
Cell Lysis: MCF-7 cells are treated with the this compound for 48 hours, then harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.[1]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., Bax), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).[4]
-
Anti-inflammatory Effects
In addition to their anti-cancer properties, some 7-prenyloxycoumarins have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory signaling pathways.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some O-prenyl coumarins have been shown to inhibit the activation of the NF-κB signaling pathway induced by lipopolysaccharide (LPS).[6] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes, such as those for cytokines and enzymes like iNOS and COX-2.[6]
-
Logical Relationship Diagram
Caption: Inhibition of NF-κB pathway by 7-prenyloxycoumarins.
Conclusion and Future Directions
The evidence presented in this guide highlights the significant potential of 7-prenyloxycoumarins as modulators of key cellular signaling pathways. Their ability to induce apoptosis in cancer cells and inhibit inflammatory responses provides a strong rationale for their continued investigation as therapeutic agents.
Future research should focus on:
-
Elucidating the detailed molecular targets of these compounds within the signaling cascades.
-
Expanding the investigation to a wider range of cancer cell lines and in vivo models.
-
Optimizing the chemical structure of 7-prenyloxycoumarins to enhance their potency and selectivity.
-
Further exploring their anti-inflammatory potential and the specific mechanisms involved.
This technical guide serves as a foundational resource to support these future endeavors and accelerate the translation of this promising class of compounds from the laboratory to clinical applications.
References
- 1. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line [ajp.mums.ac.ir]
- 6. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Prenyloxycoumarin from 7-Hydroxycoumarin: Application Notes and Protocols for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
7-Prenyloxycoumarin, also known as 7-isopentenyloxycoumarin, is a naturally occurring prenylated coumarin derivative. Coumarins are a significant class of benzopyrone compounds widely distributed in nature and known for their diverse pharmacological activities. The addition of a prenyl group to the 7-hydroxy position of the coumarin scaffold can significantly enhance its biological properties, making this compound a molecule of interest in drug discovery and development. This document provides detailed protocols for the chemical synthesis of this compound from 7-hydroxycoumarin and highlights its potential applications in the pharmaceutical industry.
Significance in Drug Development
7-Prenyloxycoumarins, including 7-isopentenyloxycoumarin, have demonstrated a range of promising biological activities that underscore their potential as therapeutic agents. Research has indicated that these compounds possess cytotoxic effects against various cancer cell lines, suggesting their utility as anticancer agents.[1][2] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells.[1]
Beyond oncology, 7-prenyloxycoumarins have exhibited anti-inflammatory, neuroprotective, and antimicrobial properties.[2][3] These diverse bioactivities make them attractive scaffolds for the development of new drugs targeting a variety of diseases. The synthesis of these compounds allows for the creation of libraries of analogues for structure-activity relationship (SAR) studies, aiming to optimize their potency, selectivity, and pharmacokinetic profiles.
Overview of Synthetic Routes
The synthesis of this compound from 7-hydroxycoumarin is typically achieved through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of 7-hydroxycoumarin to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, in this case, a prenyl halide (e.g., prenyl bromide or 3,3-dimethylallyl bromide). The reaction can be effectively carried out using a base such as potassium carbonate or an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable organic solvent.
Experimental Protocols
Two common and effective protocols for the synthesis of this compound are detailed below.
Protocol 1: Synthesis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
This protocol is adapted from a method described for the synthesis of various 7-prenyloxycoumarins.[4][5]
Materials:
-
7-Hydroxycoumarin
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetone (anhydrous)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel (230-400 mesh) for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxycoumarin (1.0 equivalent) in anhydrous acetone.
-
To this solution, add prenyl bromide (1.5 equivalents).
-
Add DBU (2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (9:1 v/v) eluent system.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a white crystalline solid.
-
Characterize the final product by NMR and mass spectrometry and determine the melting point.
Protocol 2: Williamson Ether Synthesis using Potassium Carbonate
This protocol is a classic Williamson ether synthesis adapted for coumarin derivatization.
Materials:
-
7-Hydroxycoumarin
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask, add 7-hydroxycoumarin (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents) in anhydrous acetone.
-
Heat the mixture to reflux for 30-60 minutes.
-
Allow the mixture to cool to room temperature and then add prenyl bromide (1.2-1.5 equivalents) dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Collect and concentrate the product-containing fractions to obtain pure this compound.
-
Characterize the product by NMR, mass spectrometry, and melting point analysis.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 74.3-75.2 °C[4][5] |
| Expected Yield | High (Yields for similar coumarin ethers are reported in the range of 70-90%) |
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃) [5]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.24 | d | 9.6 |
| H-4 | 7.63 | d | 9.6 |
| H-5 | 7.36 | d | 7.2 |
| H-6 | 6.85 | dd | 7.2, 2.0 |
| H-8 | 6.82 | d | 2.0 |
| H-1' | 4.58 | d | 7.0 |
| H-2' | 5.50 | t | 7.0 |
| H-4' (CH₃) | 1.82 | s | - |
| H-5' (CH₃) | 1.77 | s | - |
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃) [5]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 161.2 |
| C-3 | 112.9 |
| C-4 | 143.3 |
| C-4a | 112.9 |
| C-5 | 128.6 |
| C-6 | 112.5 |
| C-7 | 162.0 |
| C-8 | 101.4 |
| C-8a | 155.8 |
| C-1' | 65.3 |
| C-2' | 119.2 |
| C-3' | 139.2 |
| C-4' | 25.8 |
| C-5' | 18.2 |
Note on Mass Spectrometry Data: While specific EI-MS fragmentation data for 7-isopentenyloxycoumarin is not detailed in the readily available literature, the expected molecular ion peak [M]⁺ would be at m/z 230. Characteristic fragmentation would likely involve the loss of the prenyl side chain.
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on novel biologically active natural products: 7-isopentenyloxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Isopentenyloxycoumarin: What Is New across the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: HPLC Analysis of 7-Prenyloxycoumarin
This document provides a comprehensive protocol for the quantitative analysis of 7-Prenyloxycoumarin in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a naturally occurring coumarin derivative found in various plant species, particularly within the Rutaceae and Umbelliferae families.[1][2] These compounds, including the well-studied auraptene (7-geranyloxycoumarin), have garnered significant interest due to their diverse biological activities.[3][4] Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts, formulations, and biological samples. High-Performance Liquid Chromatography (HPLC) is a robust and precise method for the analysis of such compounds.[4] This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
This section details the necessary steps for sample preparation, standard preparation, and the HPLC analysis of this compound.
2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
-
Sample matrix (e.g., plant extract, formulation)
-
0.45 µm syringe filters
2.2. Instrumentation
A standard HPLC system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
2.3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% TFA (v/v)B: Acetonitrile with 0.1% TFA (v/v) |
| Gradient | 0-20 min: 60-90% B20-25 min: 90% B25-26 min: 90-60% B26-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 323 nm |
| Injection Volume | 20 µL |
2.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.5. Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. General guidance for solid and liquid samples is provided below.
-
Solid Samples (e.g., plant material):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1 g of the powdered sample and extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., formulations):
-
Dilute the liquid sample with methanol to an appropriate concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines.[5][6] The following parameters should be assessed:
3.1. System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% |
3.2. Linearity
The linearity of the method should be evaluated by analyzing a series of at least five concentrations of the standard solution.
| Parameter | Typical Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Calibration Curve Equation | y = mx + c |
3.3. Accuracy
Accuracy is determined by performing recovery studies by spiking a blank matrix with known concentrations of the analyte.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| Low | 98 - 102 | < 2.0 |
| Medium | 98 - 102 | < 2.0 |
| High | 98 - 102 | < 2.0 |
3.4. Precision
Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Level | RSD (%) |
| Intra-day Precision | < 2.0 |
| Inter-day Precision | < 2.0 |
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
| Parameter | Typical Value |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
The logical relationship for method validation is depicted in the diagram below.
Caption: Key parameters for HPLC method validation.
References
- 1. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods Applied to Auraptene: A Mini Review [sciltp.com]
- 4. media.sciltp.com [media.sciltp.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 7-Prenyloxycoumarin using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to the structural characterization of 7-Prenyloxycoumarin and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive data tables, experimental protocols, and a workflow for data acquisition and analysis.
Introduction
7-Prenyloxycoumarins are a class of naturally occurring compounds found in various plants, notably from the Rutaceae and Umbelliferae families.[1] These compounds, including auraptene and umbelliprenin, have garnered significant interest due to their diverse biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Accurate structural elucidation is paramount for understanding their structure-activity relationships and for quality control in drug development. NMR spectroscopy is an indispensable tool for the unambiguous structural determination of these molecules.[2] This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the comprehensive characterization of 7-prenyloxycoumarins.
Data Presentation: ¹H and ¹³C NMR of Auraptene (a this compound)
The following tables summarize the ¹H and ¹³C NMR chemical shift data for auraptene, a representative this compound, in CDCl₃.[3][4] The numbering of the atoms corresponds to the chemical structure provided below.
Table 1: ¹H NMR Data for Auraptene (500 MHz, CDCl₃) [3][4]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.24 | d | 9.6 |
| 4 | 7.63 | d | 9.6 |
| 5 | 7.36 | d | 7.2 |
| 6 | 6.85 | dd | 7.2, 2.0 |
| 8 | 6.82 | d | 2.0 |
| 1' | 4.58 | d | 6.5 |
| 2' | 5.48 | t | 6.5 |
| 4' | 2.11 | m | |
| 5' | 2.11 | m | |
| 6' | 5.09 | t | 6.8 |
| 8' | 1.75 | s | |
| 9' | 1.68 | s | |
| 10' | 1.60 | s |
Table 2: ¹³C NMR Data for Auraptene (125.7 MHz, CDCl₃) [3][4]
| Position | Chemical Shift (δ, ppm) |
| 2 | 161.2 |
| 3 | 112.9 |
| 4 | 143.4 |
| 5 | 128.6 |
| 6 | 113.2 |
| 7 | 162.1 |
| 8 | 101.5 |
| 9 | 155.8 |
| 10 | 112.3 |
| 1' | 65.4 |
| 2' | 118.3 |
| 3' | 142.3 |
| 4' | 39.4 |
| 5' | 26.4 |
| 6' | 123.5 |
| 7' | 131.9 |
| 8' | 16.7 |
| 9' | 25.6 |
| 10' | 17.6 |
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.[5]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is commonly used for coumarins.[3][4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.[3][4]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.[7]
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and their directly attached carbons (¹JCH).[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting different spin systems.[9]
-
Standard pulse programs provided by the spectrometer software should be used. The number of increments and scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR-based structural characterization of this compound.
Caption: Workflow for NMR-based structural characterization.
Signaling Pathways and Logical Relationships in 2D NMR Analysis
The structural fragments of this compound are pieced together by analyzing the correlations from 2D NMR spectra. The diagram below illustrates the logical connections derived from these experiments.
Caption: 2D NMR correlation network for this compound.
By following these protocols and data analysis workflows, researchers can confidently determine and verify the structure of this compound and related derivatives, facilitating further investigation into their promising biological properties.
References
- 1. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Note: High-Purity Isolation of 7-Prenyloxycoumarin via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Prenyloxycoumarins are a class of naturally occurring or synthetic compounds recognized for their significant bioactive properties, including anti-inflammatory, anti-cancer, and chemopreventive activities.[1][2] Prominent members of this family include auraptene, umbelliprenin, and 7-isopentenyloxycoumarin.[1] Following the synthesis of these compounds, achieving a high degree of purity is critical for subsequent biological assays and structural characterization. Column chromatography serves as a robust and widely adopted method for the purification of 7-prenyloxycoumarins from crude reaction mixtures.[3] This document provides a detailed protocol for the purification of 7-Prenyloxycoumarin using silica gel column chromatography, based on established synthetic methodologies.[1][4]
Principle of Separation
The purification protocol employs normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a largely non-polar mobile phase (petroleum ether/ethyl acetate mixture). The separation is based on the differential adsorption of the components in the crude mixture to the silica gel. Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus elute more slowly. Conversely, less polar compounds will travel through the column more quickly with the mobile phase. By carefully selecting the mobile phase composition, this compound can be effectively separated from unreacted starting materials and reaction byproducts.
Experimental Protocols
This section details the methodology for the synthesis and subsequent purification of 7-Prenyloxycoumarins. The synthesis is provided to give context to the starting material for purification.
1. Synthesis of Crude this compound [1][4]
-
Reaction Setup: In a round-bottom flask, dissolve 7-hydroxycoumarin (1 M) in acetone at room temperature.
-
Addition of Reagents: Add the relevant prenyl bromide (e.g., geranyl bromide, farnesyl bromide) (1.5 M) to the solution. Subsequently, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 M) as a catalyst.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude solid product. This crude material is then used for purification.
2. Column Chromatography Purification
-
Materials and Reagents:
-
Silica gel (230-400 mesh)[4]
-
Petroleum ether (or Hexane)
-
Ethyl acetate
-
Glass chromatography column
-
Crude this compound product
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
-
Protocol Steps:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether. Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Preparation: Dissolve a minimum amount of the crude this compound product in the mobile phase or a suitable volatile solvent.
-
Loading the Column: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elution: Begin the elution process using a mobile phase of petroleum ether/ethyl acetate (9:1 v/v) .[1] Maintain a constant flow of the mobile phase through the column.
-
Fraction Collection: Collect the eluent in separate fractions of a consistent volume.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light. Fractions containing the pure compound (as determined by a single spot with a consistent Rf value) are pooled together.
-
Isolation of Pure Compound: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Characterization: The structure and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and by determining its melting point.[1]
-
Data Presentation
The following tables summarize the key parameters and results associated with the purification process.
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh)[4] |
| Mobile Phase | Petroleum Ether : Ethyl Acetate |
| Composition (v/v) | 9 : 1[1] |
| Elution Mode | Isocratic |
Table 2: Physical and Analytical Data of Purified 7-Prenyloxycoumarins
| Compound | Molecular Formula | Yield | Melting Point (°C) |
| Umbelliprenin | C24H30O3 | 71%[1] | 57.5 - 59.1[1] |
| 7-Isopentenyloxycoumarin | C14H14O3[5] | - | 74.3 - 75.2[1] |
| Auraptene | C15H16O3 | - | - |
Note: Yield for Umbelliprenin is based on the synthesis step. Data for other compounds may vary based on the specific prenyl group.
Visualizations
The following diagrams illustrate the experimental workflow and the column chromatography process.
Caption: Overall workflow from synthesis to purification.
Caption: Diagram of the column chromatography setup.
References
- 1. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 2. Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins [ijbms.mums.ac.ir]
- 3. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H14O3 | CID 320362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Cytotoxicity of 7-Prenyloxycoumarin using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for assessing the cytotoxic effects of 7-Prenyloxycoumarin and its derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability and proliferation.
Introduction
7-Prenyloxycoumarins are a class of natural compounds found in various plants, notably from the Rutaceae and Umbelliferae families.[1][2] These compounds have garnered significant interest in cancer research due to their potential cytotoxic and apoptotic effects on various cancer cell lines.[1][2][3][4] The MTT assay is a reliable and straightforward method to screen and quantify the cytotoxic potential of such compounds. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[5][6][7][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the concentration at which the compound inhibits cell growth by 50% (IC50).
Data Presentation
The cytotoxic effects of several this compound compounds on the MCF-7 breast cancer cell line after 48 hours of treatment are summarized in the table below. This data has been compiled from a comparative study evaluating their anti-proliferative activities.
| Compound | IC50 (µM) on MCF-7 Cells |
| Auraptene | 59.7 |
| Umbelliprenin | 73.4 |
| Herniarin | 207.6 |
| Umbelliferone | 476.3 |
Data sourced from a study by Tayarani-Najaran et al.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound compounds (e.g., Auraptene, Umbelliprenin)
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Sterile pipette tips and tubes
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells to be tested.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathway
The cytotoxic effects of 7-prenyloxycoumarins, such as auraptene, are often linked to the induction of apoptosis. Studies have shown that these compounds can trigger the intrinsic (mitochondrial) apoptotic pathway.
Caption: Apoptosis induction by this compound via the intrinsic pathway.
References
- 1. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bax & Bak Proteins in Apoptotic Cell Death [cancervic.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Rare Coumarins Induce Apoptosis, G1 Cell Block and Reduce... [degruyterbrill.com]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer [archrazi.areeo.ac.ir]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Auraptene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Auraptene, a bioactive monoterpene coumarin found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] A key mechanism underlying its anticancer effects is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1][3][4] Flow cytometry is a powerful and widely used technique to quantify and analyze apoptosis. This document provides detailed protocols and application notes for assessing auraptene-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells.[5] Therefore, PI is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[5]
By using Annexin V and PI in combination, flow cytometry can distinguish between three populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of auraptene in different cancer cell lines as reported in the literature. This information is crucial for designing experiments to study auraptene-induced apoptosis.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Jurkat T cells | Human Acute Leukemia | 16.5 µg/ml (~55.3 µM) | Not Specified | [7] |
| MGC-803 | Human Gastric Cancer | 0.78 ± 0.13 - 10.78 ± 1.83 | Not Specified | [1] |
| MCF-7 | Breast Cancer | 60 µg/µL (~201 mM) | 24 | [3] |
| MDA-MB | Breast Cancer | 60 µg/µL (~201 mM) | 48 | [3] |
| CT26 | Colorectal Cancer | ~200 µM | Not Specified | [4] |
The table below provides a representative example of expected results from a flow cytometry analysis of apoptosis induced by auraptene. The percentages of cells in each quadrant will vary depending on the cell type, auraptene concentration, and incubation time.
| Treatment | Quadrant | Cell Population | Percentage of Cells (%) |
| Vehicle Control | Lower Left (LL) | Live cells (Annexin V- / PI-) | >90% |
| Lower Right (LR) | Early apoptotic cells (Annexin V+ / PI-) | <5% | |
| Upper Right (UR) | Late apoptotic/necrotic cells (Annexin V+ / PI+) | <5% | |
| Upper Left (UL) | Necrotic cells (Annexin V- / PI+) | <2% | |
| Auraptene | Lower Left (LL) | Live cells (Annexin V- / PI-) | Decreased |
| Lower Right (LR) | Early apoptotic cells (Annexin V+ / PI-) | Increased | |
| Upper Right (UR) | Late apoptotic/necrotic cells (Annexin V+ / PI+) | Increased | |
| Upper Left (UL) | Necrotic cells (Annexin V- / PI+) | Variable |
Experimental Protocols
Materials
-
Auraptene (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Cell Culture and Treatment
-
Seed cells at an appropriate density in culture plates or flasks and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of auraptene (based on predetermined IC50 values) and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Staining Protocol for Suspension Cells
-
Collect the cells from each treatment group into separate microcentrifuge tubes.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Staining Protocol for Adherent Cells
-
Carefully collect the culture medium from each well, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the collected culture medium from step 1.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Proceed with steps 4-10 of the "Staining Protocol for Suspension Cells."
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for analyzing auraptene-induced apoptosis.
Caption: Signaling pathways of auraptene-induced apoptosis.
Discussion of Signaling Pathways
Auraptene induces apoptosis through multiple signaling pathways, which can be broadly categorized as intrinsic and extrinsic.[8]
-
Intrinsic (Mitochondrial) Pathway: Auraptene has been shown to modulate the expression of the Bcl-2 family of proteins.[1][9] It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Mcl-1.[1][9][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[1][8][9]
-
Extrinsic and ER Stress-Mediated Pathways: In some cell types, such as Jurkat T cells, auraptene can induce apoptosis through endoplasmic reticulum (ER) stress.[7] This leads to the activation of caspase-12 and caspase-8.[7] Caspase-8 can then directly activate caspase-3, or it can cleave Bid to tBid, which further amplifies the mitochondrial apoptotic signal.[7][8]
Ultimately, the activation of the executioner caspase-3 leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), and the execution of the apoptotic program.[1][9] The specific pathway activated by auraptene may be cell-type dependent.
Troubleshooting
-
High background fluorescence: This may be due to improper washing of cells or using an inappropriate concentration of staining reagents. Ensure thorough washing and titrate the Annexin V and PI concentrations.
-
Low signal: The concentration of auraptene or the incubation time may be insufficient to induce apoptosis. Perform a dose-response and time-course experiment to optimize these parameters.
-
High percentage of necrotic cells: This could indicate that the auraptene concentration is too high, causing rapid cell death. Consider using a lower concentration range. Alternatively, harsh cell handling during harvesting and staining can also lead to membrane damage.
By following these detailed protocols and considering the underlying signaling pathways, researchers can effectively utilize flow cytometry to investigate and quantify auraptene-induced apoptosis in their models of interest.
References
- 1. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the pharmacological and therapeutic effects of auraptene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.openaccess.ir [dl.openaccess.ir]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptogenic activity of auraptene of Zanthoxylum schinifolium toward human acute leukemia Jurkat T cells is associated with ER stress-mediated caspase-8 activation that stimulates mitochondria-dependent or -independent caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Auraptene Induces Apoptosis via Myeloid Cell Leukemia 1-Mediated Activation of Caspases in PC3 and DU145 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
Application Note: A Cell-Based Assay for Evaluating the Anti-Proliferative and Pro-Apoptotic Activity of 7-Prenyloxycoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Prenyloxycoumarin is a naturally occurring compound belonging to the coumarin family, a class of secondary metabolites found in various plants.[1][2] Coumarins and their derivatives have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][3][4] Specifically, 7-prenyloxycoumarins have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents.[1][2][5][6][7] This application note provides a detailed protocol for a cell-based assay to characterize the anti-proliferative and pro-apoptotic activity of this compound on a relevant cancer cell line, such as the MCF-7 breast cancer cell line.[1][2][5][6]
The described workflow will enable researchers to determine the half-maximal inhibitory concentration (IC50) of this compound, assess its impact on cell viability, and investigate the underlying mechanism of cell death, specifically focusing on the induction of apoptosis. The protocols herein describe the use of a colorimetric cell viability assay (MTT), a flow cytometry-based apoptosis assay (Annexin V/Propidium Iodide), and a Western blot analysis to examine the expression of key apoptotic proteins.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the cellular activity of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on existing literature on coumarin derivatives, a plausible mechanism for this compound-induced apoptosis involves the intrinsic (mitochondrial) pathway. This diagram illustrates a hypothetical signaling cascade.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9][10]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for Annexin V staining to detect apoptosis.[11][12][13][14]
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at the determined IC50 concentration and a control (0.1% DMSO) for 24 hours.
-
Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol outlines the general steps for Western blotting to analyze protein expression.[15][16][17]
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat MCF-7 cells as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Data Presentation
Table 1: Cell Viability of MCF-7 Cells Treated with this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 10 | 85.3 ± 5.1 |
| 25 | 68.7 ± 3.9 |
| 50 | 51.2 ± 4.5 |
| 75 | 35.8 ± 3.2 |
| 100 | 21.4 ± 2.8 |
The IC50 value is determined to be approximately 50 µM.
Table 2: Apoptosis Analysis of MCF-7 Cells Treated with this compound (50 µM)
| Population | % of Cells (Vehicle Control) | % of Cells (this compound) |
| Viable (Annexin V-/PI-) | 95.1 ± 2.3 | 45.6 ± 3.1 |
| Early Apoptotic (Annexin V+/PI-) | 2.5 ± 0.8 | 38.2 ± 2.5 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 2.4 ± 0.6 | 16.2 ± 1.9 |
Table 3: Relative Protein Expression in MCF-7 Cells Treated with this compound (50 µM)
| Protein | Relative Expression (Fold Change vs. Control) |
| Bax | 2.5 |
| Bcl-2 | 0.4 |
| Cleaved Caspase-3 | 3.1 |
| Cleaved PARP | 2.8 |
Conclusion
This application note provides a comprehensive set of protocols to evaluate the anti-cancer activity of this compound in a cell-based model. The described assays allow for the determination of its cytotoxic potential, the quantification of apoptosis induction, and the investigation of the molecular mechanisms involved. The presented workflow and protocols can be adapted for the screening and characterization of other coumarin derivatives and potential anti-cancer compounds.
References
- 1. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line [ajp.mums.ac.ir]
- 3. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Isopentenyloxycoumarin: What Is New across the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line | Semantic Scholar [semanticscholar.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
In Vivo Animal Models for Testing 7-Prenyloxycoumarin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing in vivo animal models to assess the efficacy of 7-Prenyloxycoumarins, a class of natural compounds with promising therapeutic potential. The focus is on three key derivatives: Auraptene, Umbelliprenin, and 7-Isopentenyloxycoumarin, highlighting their applications in oncology, inflammation, and neuroprotection.
Introduction to 7-Prenyloxycoumarins
7-Prenyloxycoumarins are a group of secondary metabolites found predominantly in plants of the Rutaceae and Umbelliferae families. These compounds, characterized by a coumarin nucleus with a prenyloxy side chain, have garnered significant scientific interest due to their diverse pharmacological activities. In vivo studies have been crucial in validating the therapeutic potential of these compounds and elucidating their mechanisms of action. This document outlines established animal models and experimental protocols to guide researchers in the preclinical evaluation of 7-prenyloxycoumarins.
In Vivo Models for Anticancer Efficacy
Auraptene in Colorectal Cancer Models
Application Note: Auraptene has demonstrated significant chemopreventive and therapeutic effects in rodent models of colorectal cancer. The azoxymethane (AOM) and dextran sodium sulfate (DSS) induced colitis-associated cancer model is a well-established method to evaluate the efficacy of compounds in an inflammation-driven cancer setting.
Quantitative Data Summary:
| Animal Model | Compound | Dosage & Administration | Key Findings |
| Male ICR Mice | Auraptene | 0.01% and 0.05% in diet | Significantly inhibited the occurrence of colonic adenocarcinoma. Reduced positive rates of PCNA, COX-2, iNOS, and nitrotyrosine in adenocarcinomas. Increased apoptotic index in colonic malignancies. |
| Male C57BL/KsJ-db/db Mice | Auraptene | 10 mg/kg | Significantly inhibited the incidence of colon carcinogenesis. Inhibited COX-2 and iNOS expression in colonic epithelial cells. Reduced cell proliferation and induced apoptosis. |
| Murine Colon Carcinoma Model | Auraptene + Ionizing Radiation (IR) | Intraperitoneal injection | Significant regression in tumor size in the combination group. Downregulation of Cyclin D1 and CD44. Involvement of the PI3K-AKT-mTORC signaling pathway and Caspase-3. |
Experimental Protocol: AOM/DSS-Induced Colitis-Associated Colon Carcinogenesis in Mice
-
Animal Model: Male ICR mice, 6 weeks of age.
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Cancer Induction:
-
Administer a single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight.
-
One week after AOM injection, provide 1% (w/v) dextran sodium sulfate (DSS) in the drinking water for 7 consecutive days to induce colitis.
-
-
Treatment:
-
Following DSS administration, randomize mice into control and treatment groups.
-
The control group receives a standard diet.
-
The treatment groups receive a diet containing 0.01% or 0.05% Auraptene.
-
Continue the respective diets for a predetermined period (e.g., 16 weeks).
-
-
Efficacy Evaluation:
-
Monitor body weight and clinical signs of colitis (e.g., rectal bleeding, diarrhea) throughout the study.
-
At the end of the study, euthanize the mice and collect the entire colon.
-
Record the number, size, and location of all visible tumors.
-
Fix a portion of the colon in 10% buffered formalin for histopathological analysis (adenoma and adenocarcinoma incidence and multiplicity).
-
Process another portion for immunohistochemical analysis of proliferation markers (e.g., PCNA) and inflammatory markers (e.g., COX-2, iNOS).
-
Perform TUNEL assay to assess apoptosis.
-
Signaling Pathway: Auraptene in Colon Cancer
Caption: Auraptene inhibits the PI3K/AKT/mTOR pathway and activates Caspase-3.
Auraptene in a Breast Cancer Xenograft Model
Application Note: The xenograft model using human cancer cell lines implanted into immunodeficient mice is a cornerstone of preclinical oncology research. This model allows for the in vivo evaluation of a compound's effect on human tumor growth and angiogenesis.
Experimental Protocol: Breast Cancer Xenograft in Nude Mice
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) under standard conditions.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into control and treatment groups.
-
Administer Auraptene via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Process tumor tissue for immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis), Western blot, or RT-PCR to analyze the expression of relevant genes and proteins (e.g., VEGF, VEGFR2, VCAM-1, TNFR-1, COX-2, IFNγ).[1]
-
Experimental Workflow: Xenograft Model
Caption: Workflow for a breast cancer xenograft study.
In Vivo Models for Anti-inflammatory Efficacy
Umbelliprenin in a Murine Model of Colitis
Application Note: Umbelliprenin has demonstrated potent anti-inflammatory properties. An acetic acid-induced colitis model in mice is a common method to study acute intestinal inflammation and evaluate the efficacy of anti-inflammatory agents.[2]
Quantitative Data Summary:
| Animal Model | Compound | Dosage & Administration | Key Findings |
| Male NMRI Mice | Umbelliprenin | 7 consecutive days | Mitigated behavioral disorders associated with colitis. Reduced neuroinflammation and oxidative stress in the hippocampus. Alleviated histopathological alterations in the colon. |
| C57/BL6 Mice | Umbelliprenin | 2.5 mg/200 µl IP, every other day for 8 days | Induced anti-inflammatory responses via predominance of Th2 cells. Increased serum IFN-γ and IL-4, and splenocyte IL-10. |
Experimental Protocol: Acetic Acid-Induced Colitis in Mice
-
Animal Model: Male NMRI mice.
-
Colitis Induction:
-
Anesthetize the mice.
-
Administer a solution of acetic acid intrarectally to induce colitis.
-
-
Treatment:
-
Following colitis induction, treat the mice for 7 consecutive days with Umbelliprenin, saline (control), or a positive control like dexamethasone.
-
-
Efficacy Evaluation:
-
Behavioral Assessments: Conduct tests such as the forced swimming test, splash test, open field test, and elevated plus maze to assess colitis-associated behavioral changes.[2]
-
Histopathological Analysis: Euthanize the mice, collect the colon, and evaluate histopathological changes.
-
Biochemical Analysis: Measure markers of oxidative stress (e.g., malondialdehyde, total antioxidant capacity) and inflammation (e.g., gene expression of TNF-α, IL-1β, TLR4) in the hippocampus.[2]
-
Signaling Pathway: Umbelliprenin in Inflammation
Caption: Umbelliprenin promotes an anti-inflammatory response and inhibits NF-κB.
In Vivo Models for Neuroprotective Efficacy
Auraptene in a Mouse Model of Cerebral Ischemia
Application Note: Auraptene has shown neuroprotective effects in a mouse model of transient global ischemia, primarily through the suppression of the inflammatory response in the brain.[3]
Quantitative Data Summary:
| Animal Model | Compound | Dosage & Administration | Key Findings |
| Transient Global Ischemia Mouse Model | Auraptene | Not specified | Inhibited microglia activation and cyclooxygenase-2 expression by astrocytes. Suppressed neuronal cell death in the hippocampus. |
| Rat Model of Vascular Dementia (2VO) | Auraptene | 4, 8, & 25 mg/kg, orally | Significantly decreased escape latency time in the Morris water maze. Increased time spent in the target quadrant. Decreased malondialdehyde and increased glutathione in the cortex and hippocampus. Protected cerebrocortical and hippocampal neurons against ischemia.[4] |
Experimental Protocol: Transient Global Ischemia in Mice
-
Animal Model: Male mice.
-
Ischemia Induction:
-
Induce transient global cerebral ischemia through bilateral common carotid artery occlusion for a specific duration.
-
-
Treatment:
-
Administer Auraptene (or vehicle for the control group) at a predetermined time point relative to the ischemic insult (e.g., before or after).
-
-
Efficacy Evaluation:
-
Histological Analysis: After a set reperfusion period, perfuse the brains and process for histology.
-
Immunohistochemistry: Stain brain sections for markers of neuronal death (e.g., Fluoro-Jade B), microglial activation (e.g., Iba1), and astrocytic inflammation (e.g., GFAP, COX-2).
-
Behavioral Tests: If applicable, conduct behavioral tests to assess cognitive function post-ischemia.
-
Logical Relationship: Neuroprotective Mechanism of Auraptene
Caption: Auraptene's neuroprotection via anti-inflammatory action.
Pharmacokinetics of 7-Prenyloxycoumarins
Application Note: Understanding the pharmacokinetic profile of a compound is essential for designing effective in vivo studies. Limited data is available for many 7-prenyloxycoumarins, but studies on Auraptene provide some insights.
Pharmacokinetic Data for Auraptene in Rodents:
| Species | Dosage & Administration | Key Pharmacokinetic Parameters | Reference |
| Male Sprague Dawley Rats | 500 µmol/kg, single gastric intubation | Longer half-life compared to 7-ethoxycoumarin. Significant localization in the liver from 1 to 4 hours. | [5] |
| Rats | Oral administration | Bioavailability of approximately 8.5%. | [6] |
Conclusion
The in vivo animal models described in these application notes provide a robust framework for the preclinical evaluation of 7-prenyloxycoumarins. The choice of model should be guided by the specific therapeutic area of interest. Detailed protocol design, including appropriate controls, sample size, and relevant endpoints, is critical for obtaining reliable and translatable data. The promising results from these in vivo studies warrant further investigation into the therapeutic potential of 7-prenyloxycoumarins for a range of human diseases.
References
- 1. Neuroprotective effects of umbelliferone and esculetin in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory and neuroprotective effects of auraptene, a citrus coumarin, following cerebral global ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and memory enhancing effects of auraptene in a rat model of vascular dementia: Experimental study and histopathological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and absorption of auraptene (7-geranyloxylcoumarin) in male SD rats: comparison with 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review of Auraptene as an Anticancer Agent [frontiersin.org]
Application Notes and Protocols: 7-Prenyloxycoumarin as a Molecular Probe in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Prenyloxycoumarins, a class of natural compounds predominantly found in plants of the Rutaceae and Umbelliferae families, have emerged as promising candidates in cancer research. These compounds, characterized by a coumarin backbone with a prenyloxy side chain at the 7-position, exhibit significant cytotoxic and apoptotic effects against various cancer cell lines. Beyond their therapeutic potential, their inherent fluorescent properties make them valuable as molecular probes for cellular imaging and tracking of biological processes. This document provides detailed application notes and protocols for utilizing 7-prenyloxycoumarins, particularly auraptene and umbelliprenin, in cancer research.
Core Applications
-
Probing Cancer Cell Viability: 7-Prenyloxycoumarins can be employed to assess the viability and proliferation of cancer cells.
-
Inducing and Monitoring Apoptosis: These compounds are effective inducers of apoptosis, and their effects can be monitored using various cell-based assays.
-
Investigating Cellular Signaling Pathways: 7-Prenyloxycoumarins modulate several key signaling pathways implicated in cancer progression, offering a tool to study these complex networks.
-
Fluorescence-Based Cellular Imaging: The intrinsic fluorescence of the coumarin scaffold allows for the visualization of their uptake and subcellular localization.
Quantitative Data Summary
The cytotoxic activity of 7-prenyloxycoumarins has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for two prominent 7-prenyloxycoumarins, auraptene and umbelliprenin, are summarized below.
| Compound | Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Auraptene | Breast Cancer | MCF-7 | 48 | 59.7 | [1][2] |
| Breast Cancer | MCF-7 | 48 | 36 | [3] | |
| Breast Cancer | MCF-7 | 72 | 21.66 | [3] | |
| Breast Cancer | MDA-MB-231 | - | - | [4] | |
| Gastric Cancer | SNU-1 | - | - | [4][5] | |
| Gastric Cancer | MGC-803 | - | 0.78 ± 0.13–10.78 ± 1.83 | [4][5] | |
| Prostate Cancer | PC3 | - | - | [4][5] | |
| Prostate Cancer | DU145 | - | - | [4][5] | |
| Esophageal Carcinoma | KYSE-30 | - | - | [4][5] | |
| T-cell Leukemia | Jurkat | - | - | [4][5] | |
| Cervical Cancer | HeLa | 24 | ~44.7 (13.33 µg/mL) | [6] | |
| Cervical Cancer | HeLa | 48 | ~46.5 (13.87 µg/mL) | [6] | |
| Lung Cancer | A549 | - | 77.2 | [6] | |
| Colorectal Cancer | SW480 | - | 157.3 | [6] | |
| Leukemic Cells | K562 | - | 105.3 | [6] | |
| Umbelliprenin | Breast Cancer | MCF-7 | 48 | 73.4 | [1][2] |
| Lung Cancer | QU-DB | 48 | 47 ± 5.3 | [7][8] | |
| Lung Cancer | A549 | 48 | 52 ± 1.97 | [7][8] | |
| Gastric Cancer | AGS | - | 6, 12, 24 (for activity) | [9] | |
| Gastric Cancer | BGC-823 | - | 12.5, 25, 50 (for activity) | [9] |
Signaling Pathways Modulated by 7-Prenyloxycoumarins
7-Prenyloxycoumarins have been shown to influence multiple signaling pathways that are critical in cancer cell survival, proliferation, and metastasis.
Apoptosis Induction Pathway
A primary mechanism of action for 7-prenyloxycoumarins is the induction of apoptosis. Auraptene, for instance, has been shown to upregulate the pro-apoptotic protein Bax, a key event in the intrinsic apoptosis pathway.[1][2] This leads to the activation of a caspase cascade, ultimately resulting in programmed cell death.[4]
References
- 1. Comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 4. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review of Auraptene as an Anticancer Agent [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Prenyloxycoumarin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-Prenyloxycoumarin synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 7-hydroxycoumarin with a prenyl halide.
Issue 1: Low or No Product Yield
-
Potential Cause A: Ineffective Deprotonation of 7-Hydroxycoumarin. The reaction requires a sufficiently strong base to deprotonate the hydroxyl group of 7-hydroxycoumarin, forming the more nucleophilic phenoxide ion.
-
Solution:
-
Base Selection: Employ a suitable base. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger, non-nucleophilic bases often lead to higher yields. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective.[1] For a more forceful approach, sodium hydride (NaH) can be used to irreversibly deprotonate the alcohol.[2] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another effective base reported for this synthesis.[3][4][5][6][7]
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Any moisture can quench the alkoxide intermediate and hydrolyze the prenyl halide, reducing the yield.[2]
-
-
-
Potential Cause B: Poor Solvent Choice. The solvent plays a crucial role in the reaction rate and outcome.
-
Solution: Use a polar aprotic solvent such as acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2] These solvents effectively solvate the cation of the alkoxide, leaving the anion "naked" and more reactive.[2] Acetone is also commonly used.[3][4][5][6][7] Protic solvents should be avoided as they can solvate the alkoxide, reducing its nucleophilicity.[2]
-
-
Potential Cause C: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider increasing the temperature. Reactions are often conducted at temperatures ranging from room temperature to 100°C.[2][8] One study showed that increasing the temperature from room temperature to reflux in acetone significantly improved the yield of a similar compound.[1] However, be aware that higher temperatures can also promote side reactions.[2]
-
Issue 2: Presence of Alkene Byproducts
-
Potential Cause: Competing E2 Elimination Reaction. The alkoxide base can abstract a proton from the prenyl halide, leading to the formation of an alkene. This is a common side reaction in Williamson ether synthesis, particularly with sterically hindered alkyl halides.[2]
-
Solution:
-
Substrate Selection: Use a primary prenyl halide (e.g., prenyl bromide). The Williamson ether synthesis is an Sₙ2 reaction that works best with primary alkyl halides.[8][9][10] Secondary and tertiary alkyl halides will favor the E2 elimination pathway.[8][9][10]
-
Temperature Control: If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.[2]
-
-
Issue 3: Unidentified Impurities in the Final Product
-
Potential Cause A: Side Reactions with the Solvent. Certain solvent and base combinations can lead to side reactions. For instance, using a strong base like sodium hydroxide with acetone can result in aldol condensation products.[11]
-
Solution: Choose a solvent that is inert under the reaction conditions. Acetonitrile is often a good choice as it is polar aprotic and less prone to side reactions than acetone.[1]
-
-
Potential Cause B: Degradation of Starting Materials or Product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is typically a Williamson ether synthesis, which is an Sₙ2 reaction between the alkoxide of 7-hydroxycoumarin and a prenyl halide (e.g., prenyl bromide).[8] The 7-hydroxycoumarin is first deprotonated by a base to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of the prenyl halide, displacing the halide and forming the ether linkage.
Q2: Which base is best for this synthesis?
A2: The choice of base can significantly impact the yield. While various bases can be used, studies on similar syntheses have shown that cesium carbonate (Cs₂CO₃) can provide excellent yields (up to 93%) under mild conditions.[1] DBU is another effective base that has been used to synthesize 7-prenyloxycoumarins in good yields.[3][4][5][6][7] The optimal base may depend on the specific solvent and reaction temperature.
Q3: How can I optimize the reaction conditions to maximize the yield?
A3: To optimize the yield, consider the following:
-
Base and Solvent: Experiment with different base/solvent combinations. A combination of a strong, non-nucleophilic base and a polar aprotic solvent is generally recommended.
-
Temperature: Start at room temperature and gradually increase if the reaction is slow, while monitoring for the formation of elimination byproducts.
-
Molar Ratios: A slight excess of the prenyl halide (e.g., 1.5 equivalents) is often used to ensure complete consumption of the 7-hydroxycoumarin.[3][4][6][7]
Q4: How do I purify the final product?
A4: The most common method for purifying this compound is column chromatography on silica gel.[3][4][5][6][7] The choice of eluent will depend on the polarity of the specific this compound derivative. A mixture of petroleum ether and ethyl acetate is often effective.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 7-Oxycoumarin Derivatives.
| Product | Starting Materials | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Umbelliprenin | 7-hydroxycoumarin, farnesyl bromide | DBU | Acetone | Room Temp | 24 | 71 | [4] |
| 7-Geranyloxycoumarin | 7-hydroxycoumarin, geranyl bromide | Et₃N | Acetone | Room Temp | - | Tarry Mixture | [1] |
| 7-Geranyloxycoumarin | 7-hydroxycoumarin, geranyl bromide | K₂CO₃ | Acetone | Room Temp | 5 | 35 | [1] |
| 7-Geranyloxycoumarin | 7-hydroxycoumarin, geranyl bromide | K₂CO₃ | Acetone | Room Temp | 26 | 62 | [1] |
| 7-Geranyloxycoumarin | 7-hydroxycoumarin, geranyl bromide | K₂CO₃ | Acetone | Reflux | - | 73 | [1] |
| 7-Geranyloxycoumarin | 7-hydroxycoumarin, geranyl bromide | K₂CO₃ | CH₃CN | Reflux | - | 74 | [1] |
| 7-Geranyloxycoumarin | 7-hydroxycoumarin, geranyl bromide | Cs₂CO₃ | CH₃CN | Room Temp | 3 | 93 | [1] |
| 7-Geranyloxycoumarin | 7-hydroxycoumarin, geranyl bromide | Cs₂CO₃ | CH₃CN | Reflux | 0.5 | 87 | [1] |
| Auraptene | 7-hydroxycoumarin, geranyl bromide | NaH | DMF | - | - | - | [7] |
Experimental Protocols
High-Yield Synthesis of a this compound Derivative (Based on the synthesis of 7-Geranyloxycoumarin[1])
-
Reagent Preparation: In a round-bottom flask, dissolve 7-hydroxycoumarin (1 equivalent) in anhydrous acetonitrile (CH₃CN).
-
Base Addition: Add cesium carbonate (Cs₂CO₃) (approximately 1.5-2 equivalents) to the solution.
-
Alkylation: Add geranyl bromide (1.2-1.5 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to obtain the pure 7-geranyloxycoumarin.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Logical troubleshooting guide for yield improvement.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins [ijbms.mums.ac.ir]
- 4. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of 7-Prenyloxycoumarin in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Prenyloxycoumarin in DMSO during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: Based on available data, this compound has a solubility of at least 2.5 mg/mL in DMSO.[1] However, researchers have successfully prepared stock solutions at much higher concentrations, such as 100 mg/mL, for use in cell-based assays.[2] It is important to note that at these higher concentrations, the compound may form a supersaturated solution or a fine suspension.
Q2: My this compound is not dissolving in DMSO, even at lower concentrations. What could be the issue?
A2: Several factors can contribute to dissolution problems:
-
Purity of DMSO: DMSO is highly hygroscopic and can absorb water from the atmosphere, which can significantly reduce its solvating power for hydrophobic compounds.[3] Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Compound Quality: Ensure the this compound is of high purity. Impurities can affect solubility.
-
Temperature: Room temperature might not be sufficient for complete dissolution, especially for higher concentrations.
-
Equilibration Time: The compound may require more time and agitation to dissolve completely.
Q3: Is it safe to heat the this compound solution in DMSO to improve solubility?
A3: Gentle heating can aid dissolution. However, the thermal stability of this compound in DMSO should be considered. Prolonged exposure to high temperatures could lead to degradation. A study on the stability of various compounds in DMSO showed that most are stable for an extended period at 40°C.[4] It is recommended to warm the solution gently (e.g., in a 37°C water bath) and for a short duration while vortexing.[5]
Q4: Can I use sonication to dissolve this compound in DMSO?
A4: Yes, sonication is a highly effective method for dissolving poorly soluble compounds in DMSO.[3][6][7] It uses ultrasonic waves to break down particle aggregates and enhance solvation. Both bath sonicators and probe sonicators can be used. This method is particularly useful for preparing highly concentrated stock solutions.
Q5: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Minimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2][8][9] Keeping the DMSO concentration low in the final assay volume is crucial.
-
Proper Dilution Technique:
-
Rapid Dilution: Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while vortexing or stirring vigorously.[5][8] This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Single-Step Dilution: Avoid serial dilutions in aqueous buffers. Perform a single, direct dilution of the DMSO stock into the final culture medium.[10]
-
-
Use of Serum: If your experimental design allows, the presence of serum in the cell culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.[5]
-
Co-solvents: For challenging compounds, the use of a co-solvent system may be necessary. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for in vivo studies and could be adapted for in vitro assays, ensuring the final concentration of each component is non-toxic to the cells.[1]
Q6: How should I store my this compound stock solution in DMSO?
A6: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][11] Studies have shown that some compounds can degrade in DMSO over time, even when frozen.[4][12] It is best practice to use freshly prepared solutions whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in DMSO | 1. DMSO has absorbed water. 2. Insufficient agitation/time. 3. Compound purity issues. | 1. Use fresh, anhydrous DMSO. 2. Vortex for an extended period. 3. Try gentle warming (37°C) or sonication. 4. Verify the purity of the compound. |
| Precipitation upon addition to aqueous media | 1. High final concentration of the compound. 2. Improper dilution technique. 3. Low temperature of the media. 4. Absence of solubilizing agents. | 1. Ensure the final concentration is below the solubility limit in the aqueous medium. 2. Add DMSO stock dropwise to pre-warmed media while vortexing. 3. Perform a single-step dilution. 4. Include serum in the media if permissible. 5. Consider using a co-solvent system. |
| Inconsistent experimental results | 1. Compound precipitation in some wells. 2. Degradation of the compound in DMSO stock. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Visually inspect plates for precipitation before and during the experiment. 2. Prepare fresh stock solutions regularly. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 2.5 mg/mL | MedChemExpress[1] |
| Successfully Prepared Stock Concentration in DMSO | 100 mg/mL | Mousavi et al.[2] |
| Recommended Final DMSO Concentration in Cell Culture | 0.1% - 0.5% | Multiple Sources[2][8][9] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous, pure DMSO to achieve the target concentration.
-
Vortex the tube vigorously for 2-5 minutes at room temperature.
-
If the compound is not fully dissolved, place the tube in a water bath at 37°C for 10-15 minutes, vortexing intermittently.
-
Alternatively, place the tube in a bath sonicator for 15-30 minutes until the solution is clear.
-
Visually inspect the solution for any undissolved particles.
Protocol 2: Dilution of DMSO Stock into Aqueous Cell Culture Medium
-
Pre-warm the required volume of cell culture medium (containing serum, if applicable) to 37°C.
-
While vortexing the medium at a medium speed, add the required volume of the this compound DMSO stock solution dropwise into the center of the vortex.
-
Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Immediately add the final solution to your cell culture plates.
-
Prepare a vehicle control with the same final concentration of DMSO.
Visualizations
Experimental Workflow: Overcoming Solubility Issues
Caption: Workflow for dissolving and diluting this compound.
Signaling Pathway: Intrinsic Apoptosis
This compound and related compounds have been shown to induce apoptosis, a programmed cell death pathway. The intrinsic, or mitochondrial, pathway is a key mechanism.
Caption: Intrinsic apoptosis pathway induced by this compound.
Signaling Pathway: NF-κB Inhibition
Coumarin derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Signaling Pathway: 15-LOX-1 Interaction
7-Farnesyloxycoumarin, a related compound, has been shown to inhibit 15-lipoxygenase-1 (15-LOX-1), suggesting a potential mechanism for anti-cancer effects.
Caption: Potential inhibition of the 15-LOX-1 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. High throughput sonication: evaluation for compound solubilization. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting common problems in coumarin synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during coumarin synthesis. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in these critical reactions.
General Troubleshooting
Question: My coumarin synthesis reaction is resulting in a very low yield. What are the general factors I should investigate?
Answer: Low yields in coumarin synthesis can stem from several factors applicable across different synthetic routes. Here are the primary aspects to consider:
-
Purity of Starting Materials: Impurities in your starting materials (phenols, aldehydes, β-ketoesters, etc.) can interfere with the reaction. Ensure you are using reagents of appropriate purity and consider purification if necessary.
-
Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.[1][2][3] Deviations from optimal conditions can significantly impact yield. For instance, the Perkin reaction often requires high temperatures, while the Knoevenagel condensation can proceed under milder conditions.[2]
-
Catalyst Activity: The effectiveness of your catalyst is paramount. For acid-catalyzed reactions like the Pechmann condensation, the choice and concentration of the acid are crucial.[3] For base-catalyzed reactions, the strength and concentration of the base play a significant role. Ensure your catalyst is not old or deactivated.
-
Moisture Content: Many coumarin synthesis reactions are sensitive to moisture. Ensure all your glassware is thoroughly dried and use anhydrous solvents and reagents where specified.
-
Side Reactions: The formation of unwanted side products can consume your starting materials and reduce the yield of the desired coumarin.[2][4] Understanding the potential side reactions for your specific synthesis method is key to mitigating them.
Perkin Reaction Troubleshooting
The Perkin reaction synthesizes coumarins by reacting a salicylaldehyde with an acetic anhydride in the presence of a weak base, typically sodium acetate.[2][5]
Question: I am performing a Perkin reaction to synthesize coumarin, but my yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the Perkin reaction are a known issue, often due to the high temperatures required, which can lead to side product formation.[2] Here’s a breakdown of potential causes and solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Ratio | The molar ratio of acetic anhydride to salicylaldehyde can be optimized. Increasing the molar concentration of the anhydride can sometimes improve the yield.[2] |
| Insufficient Reaction Temperature or Time | The Perkin reaction typically requires heating. Ensure the reaction mixture reaches and is maintained at the optimal temperature for a sufficient duration. |
| Formation of Side Products | High temperatures can promote the formation of various side products.[2] Consider using a milder catalyst, such as a tertiary amine instead of a basic salt, which may allow for lower reaction temperatures.[2] |
| Incomplete Lactonization | The intermediate o-hydroxycinnamic acid must cyclize to form the coumarin. Ensure the workup conditions facilitate this lactonization. |
Question: What are the typical side products in a Perkin reaction for coumarin synthesis, and how can I minimize them?
Answer: A common side product is the uncyclized o-hydroxycinnamic acid. Its formation can be minimized by ensuring the reaction goes to completion and that the workup conditions (e.g., acidification) favor lactonization. Additionally, at high temperatures, polymerization and degradation of starting materials and products can occur. Using the minimum effective temperature and reaction time can help reduce these side reactions.
Experimental Protocol: Perkin Reaction for Coumarin Synthesis
-
Reagent Preparation: In a round-bottom flask, combine salicylaldehyde and fused sodium acetate.
-
Addition of Anhydride: Add acetic anhydride to the mixture.
-
Reaction: Heat the mixture under reflux using an oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into cold water. The crude coumarin will precipitate.
-
Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent, such as aqueous ethanol.
Pechmann Condensation Troubleshooting
The Pechmann condensation is a popular method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[3]
Question: My Pechmann condensation is giving a poor yield. What should I check?
Answer: The Pechmann condensation is generally efficient, but several factors can lead to low yields.[6] Here are common issues and their solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical. Strong Brønsted acids (like sulfuric acid) or Lewis acids (like AlCl3) are typically used.[3][7] If one is not working well, trying a different acid catalyst may improve the yield. |
| Reaction Temperature Too Low/High | The optimal temperature depends on the reactivity of the phenol. Highly activated phenols may react at room temperature, while less reactive phenols require heating.[6] |
| Formation of Chromones | A common side reaction is the formation of chromone isomers.[8] This can sometimes be influenced by the choice of catalyst and reaction conditions. The Simonis chromone cyclization is a competing reaction that can be favored under certain conditions.[3] |
| Self-Condensation of β-ketoester | Under certain conditions, the β-ketoester can undergo self-condensation, reducing the amount available to react with the phenol.[8] |
Question: How can I reduce the formation of chromone byproducts in my Pechmann condensation?
Answer: The formation of chromones versus coumarins can be influenced by the reaction mechanism. The Pechmann condensation is thought to proceed through transesterification followed by intramolecular electrophilic aromatic substitution. To favor coumarin formation, ensure a strong acid catalyst is used to promote the initial reaction at the phenol hydroxyl group. In some cases, using milder conditions and a less forceful catalyst can also shift the selectivity towards the coumarin product.
Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin
-
Mixing Reagents: In a flask, cool concentrated sulfuric acid in an ice bath. Slowly add a mixture of resorcinol and ethyl acetoacetate with stirring, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup: Pour the reaction mixture over crushed ice. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.
Knoevenagel Condensation Troubleshooting
The Knoevenagel condensation for coumarin synthesis involves the reaction of a salicylaldehyde with an active methylene compound, often catalyzed by a weak base like piperidine.[1][9]
Question: I am having trouble with the Knoevenagel condensation for coumarin synthesis. What are the likely problems?
Answer: The Knoevenagel condensation is generally a high-yielding reaction, but issues can still arise.[4][9]
| Potential Cause | Recommended Solution |
| Incorrect Catalyst | A weak base like piperidine or pyridine is typically used.[2] Using too strong a base can lead to side reactions. |
| Suboptimal Solvent | The choice of solvent can influence the reaction rate and yield. In some cases, solvent-free conditions or microwave irradiation can improve the outcome.[10][11] |
| Formation of Intermediate Products | The reaction proceeds through an intermediate that must cyclize. Incomplete cyclization will result in a lower yield of the final coumarin. |
| Low Reactivity of Starting Materials | Electron-withdrawing groups on the salicylaldehyde can decrease its reactivity. In such cases, longer reaction times or slightly more forcing conditions may be necessary. |
Question: My Knoevenagel condensation is messy, with multiple spots on the TLC plate. What are the likely side products?
Answer: Side products can include the uncyclized intermediate, self-condensation products of the active methylene compound, and products from the Cannizzaro reaction of the aldehyde if a strong base is used. To minimize these, use a weak base catalyst, ensure the correct stoichiometry of reactants, and monitor the reaction closely to avoid over-running it.
Experimental Protocol: Knoevenagel Condensation for 3-Acetylcoumarin
-
Mixing Reagents: In a flask, mix salicylaldehyde and ethyl acetoacetate.
-
Adding Catalyst: Add a catalytic amount of piperidine.
-
Reaction: Gently warm the mixture. The reaction is often exothermic. Monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and add dilute acid to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize from an appropriate solvent.
Comparative Yields of Coumarin Synthesis Reactions
The expected yield can vary significantly depending on the specific substrates and reaction conditions. The following table provides a general comparison of typical yields for the different methods.
| Synthesis Method | Typical Yield Range (%) | Notes |
| Perkin Reaction | 40-60% | Can be lower due to side reactions at high temperatures.[2] |
| Pechmann Condensation | 70-95% | Generally high-yielding, especially with activated phenols.[6] |
| Knoevenagel Condensation | 80-98% | Often provides excellent yields under mild conditions.[1][9] |
Purification Troubleshooting
Question: I have synthesized my coumarin, but I am struggling to purify it. What are the best methods?
Answer: Purification of coumarins typically involves recrystallization or chromatography.
-
Recrystallization: This is the most common method. The choice of solvent is crucial. Ethanol, methanol, and acetic acid, often mixed with water, are commonly used.
-
Column Chromatography: For difficult separations or to remove closely related impurities, column chromatography using silica gel or alumina is effective.[12] A solvent system of hexane and ethyl acetate is often a good starting point for elution.
-
Acid-Base Extraction: Some coumarins can be dissolved in a hot alkaline solution and then precipitated by adding acid. This can be an effective way to remove non-acidic impurities.[12]
Question: My purified coumarin still shows impurities in the NMR spectrum. What could they be?
Answer: Common impurities include:
-
Residual Starting Materials: Unreacted salicylaldehyde, phenol, or active methylene compound.
-
Side Products: Such as o-hydroxycinnamic acid in the Perkin reaction or chromones in the Pechmann condensation.
-
Solvent Residues: From the reaction or purification steps.
Careful analysis of the NMR spectrum (proton and carbon) can help identify these impurities. Further purification by recrystallization or chromatography may be necessary.
Visual Troubleshooting Guides
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. organicreactions.org [organicreactions.org]
- 6. ijsart.com [ijsart.com]
- 7. Pechmann Condensation [organic-chemistry.org]
- 8. iiste.org [iiste.org]
- 9. youtube.com [youtube.com]
- 10. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 11. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]
- 12. researchgate.net [researchgate.net]
optimizing reaction conditions for 7-Prenyloxycoumarin preparation
Technical Support Center: Synthesis of 7-Prenyloxycoumarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 7-hydroxycoumarin and a prenyl halide proceeds via a Williamson ether synthesis.[1] This is a bimolecular nucleophilic substitution (SN2) reaction where the phenoxide ion of 7-hydroxycoumarin, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of the prenyl halide, displacing the halide leaving group.[1]
Q2: What are the most critical parameters to control for a successful synthesis?
A2: The choice of base, solvent, reaction temperature, and the quality of the starting materials are critical. The base must be strong enough to deprotonate the hydroxyl group of 7-hydroxycoumarin but not so strong as to cause side reactions. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. Temperature control is crucial to prevent the degradation of reactants and products.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) should be used to achieve good separation between the starting material (7-hydroxycoumarin), the prenyl halide, and the desired product (this compound). The spots can be visualized under UV light.
Q4: What are the common impurities or byproducts in this reaction?
A4: Common impurities include unreacted 7-hydroxycoumarin and side products from the elimination of the prenyl halide, especially if the reaction is run at a high temperature or with a sterically hindered base. C-alkylation products, where the prenyl group attaches to the carbon skeleton of the coumarin, can also be a minor byproduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective deprotonation of 7-hydroxycoumarin. 2. Poor quality of prenyl halide (e.g., degraded). 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a stronger base or ensure the base is fresh and anhydrous. 2. Use freshly prepared or purified prenyl halide. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions such as elimination or C-alkylation. 2. Reaction temperature is too high. 3. The chosen base is too sterically hindered or too strong. | 1. Use a less hindered base. 2. Optimize the reaction temperature; run the reaction at a lower temperature for a longer duration. 3. Consider a milder base like potassium carbonate (K₂CO₃). |
| Difficulty in Purifying the Product | 1. Co-elution of the product with starting materials or byproducts during column chromatography. 2. The product is an oil and difficult to crystallize. | 1. Optimize the solvent system for column chromatography to improve separation. Gradient elution may be necessary. 2. If the product is an oil, ensure all solvent is removed under high vacuum. If purification by crystallization is desired, try different solvent systems. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of base or prenyl halide. 2. The reaction has not reached completion. | 1. Use a slight excess (1.1-1.5 equivalents) of the prenyl halide and base. 2. Continue the reaction for a longer period, monitoring by TLC. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes different reaction conditions reported for the synthesis of 7-prenyloxycoumarins, providing a basis for selecting an optimal protocol.
| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| DBU | Acetone | Room Temperature | 24 h | 71 (for Umbelliprenin) | [2][3][4] |
| K₂CO₃ | Acetone | Room Temperature | 5 h | 35 (for 7-geranyloxycoumarin) | [5] |
| K₂CO₃ | Acetone | Room Temperature | 26 h | 62 (for 7-geranyloxycoumarin) | [5] |
| K₂CO₃ | Acetone | Reflux | Not Specified | 73 (for 7-geranyloxycoumarin) | [5] |
| K₂CO₃ | Acetonitrile | Reflux | Not Specified | 74 (for 7-geranyloxycoumarin) | [5] |
| NaH | DMF | Not Specified | Not Specified | Not Specified | [3][4] |
| Et₃N | Acetone | Room Temperature | Not Specified | Tarry mixture | [5] |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, NaH: Sodium Hydride, DMF: Dimethylformamide, Et₃N: Triethylamine.
Experimental Protocols
Protocol 1: Synthesis of this compound using DBU in Acetone[2][3][4]
This protocol is adapted from a reported synthesis of 7-prenyloxycoumarins.[2][3][4]
Materials:
-
7-Hydroxycoumarin
-
Prenyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-hydroxycoumarin (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add prenyl bromide (1.5 equivalents) to the solution.
-
Add DBU (2 equivalents) dropwise to the reaction mixture at room temperature while stirring.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure this compound.
Visualizations
References
Technical Support Center: 7-Prenyloxycoumarin in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Prenyloxycoumarin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock solution concentration for this compound?
A1: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] For cell-based assays, a stock solution at a concentration of 10-100 mM is typically prepared. Immediately before use, the stock solution should be diluted in the cell culture medium to the final desired concentration.[1] It is crucial to ensure the final DMSO concentration in the culture medium is low, generally below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1]
Q2: What is the known stability of this compound in cell culture media?
A2: Currently, there are no specific studies detailing the stability of this compound in common cell culture media such as RPMI-1640 or DMEM under standard incubation conditions (37°C, 5% CO₂). The stability of a compound in a biological matrix can be influenced by factors like pH, temperature, and enzymatic activity.[2] Therefore, it is highly recommended to perform a stability assessment under your specific experimental conditions.
Q3: How can I determine the stability of this compound in my cell culture medium?
A3: To determine the stability of this compound, you can perform a time-course experiment where the compound is incubated in your cell culture medium (with and without cells) for the duration of your planned experiment. Samples should be collected at various time points (e.g., 0, 2, 8, 24, 48 hours) and the concentration of the parent compound remaining should be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Q4: What are the potential degradation products of this compound in cell culture?
A4: While specific degradation products of this compound in cell culture have not been documented, compounds with ether linkages can undergo enzymatic cleavage.[4] Potential degradation could involve the cleavage of the prenyloxy side chain from the coumarin backbone. It is advisable to use a stability-indicating analytical method, such as HPLC-UV or LC-MS, which can separate the parent compound from any potential degradation products.[5]
Troubleshooting Guide
Q1: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
A1: Precipitate formation can be due to several factors, including low solubility of the compound at the tested concentration, interaction with media components, or a pH shift.[2][6]
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final DMSO concentration is not exceeding a level that maintains the compound's solubility and is non-toxic to the cells (typically <0.5%).[2]
-
Pre-warm the Medium: Always pre-warm the cell culture medium to 37°C before adding the compound.[2]
-
Gentle Mixing: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.[2]
-
Solubility Test: Perform a kinetic solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.[2]
-
Use of Buffered Medium: If you suspect a pH shift due to high cell density and metabolic activity, consider using a medium buffered with HEPES.[2]
-
Q2: My experimental results are inconsistent. Could this be related to the stability of this compound?
A2: Yes, inconsistent results can be a sign of compound instability. If this compound degrades over the course of your experiment, the effective concentration of the active compound will decrease, leading to variability in the observed biological effects.
-
Troubleshooting Steps:
-
Perform a Stability Study: Conduct a stability study as outlined in the "Experimental Protocols" section to determine the half-life of this compound under your experimental conditions.
-
Frequent Media Changes: If the compound is found to be unstable, consider more frequent media changes with freshly prepared this compound to maintain a more constant concentration.
-
Re-evaluate Dosing: Based on the stability data, you may need to adjust the initial dosing concentration to compensate for degradation over time.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with UV detector
-
HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 50 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one tube from the incubator.
-
Sample Preparation (Protein Precipitation): To remove proteins from the medium that can interfere with the HPLC analysis, add 4 volumes of cold acetonitrile to the sample (e.g., 400 µL of acetonitrile to 100 µL of the sample).[7]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a clean HPLC vial.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. An example of HPLC conditions is provided in the table below.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-13 min: 90-60% B13-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 323 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Table 2: Example Stability Data for this compound in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,543,210 | 100.0 |
| 2 | 1,530,987 | 99.2 |
| 8 | 1,498,765 | 97.1 |
| 24 | 1,354,210 | 87.7 |
| 48 | 1,189,543 | 77.1 |
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Potential enzymatic degradation pathway for this compound.
Caption: Signaling pathways potentially affected by this compound.
References
- 1. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 7-Prenyloxycoumarin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of 7-Prenyloxycoumarin. The following sections offer insights into alternative purification techniques, detailed experimental protocols, and guidance on overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying this compound?
The most commonly cited method for the purification of this compound and its derivatives, such as auraptene and umbelliprenin, is column chromatography over silica gel.[1][2][3][4][5] This is typically followed by recrystallization to obtain the final product as white crystals.[1]
Q2: My column chromatography separation is poor. What are the likely causes and solutions?
Poor separation during column chromatography can stem from several factors. Common issues include incorrect solvent system selection, improper column packing, and overloading the column. For this compound, which has a nonpolar prenyl chain and a more polar coumarin core, finding the right mobile phase polarity is crucial.
Troubleshooting Poor Separation:
-
Incorrect Solvent System: If the compound elutes too quickly (high Rf), the solvent is too polar. If it doesn't move from the origin (low Rf), the solvent is not polar enough. For this compound, a common starting point is a mixture of a nonpolar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate. A reported successful solvent system is petroleum ether/ethyl acetate (9:1 v/v).[1]
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to uneven band migration and poor separation. Ensure the column is packed uniformly, either by dry packing or creating a slurry.[3]
-
Column Overloading: Loading too much crude product onto the column can result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Compound Insolubility: If the crude material is not fully dissolved in the loading solvent, it can lead to streaking on the column. Use a minimal amount of a solvent that fully dissolves the sample. If the compound is poorly soluble in the eluent, dry loading onto silica gel is a recommended alternative.[1]
Q3: Are there any non-chromatographic methods for purifying this compound?
Yes, recrystallization is a crucial non-chromatographic purification step, often used after column chromatography.[1] For some coumarins, an acid-base extraction and precipitation method can be effective. This involves dissolving the coumarin mixture in a hot alkaline solution and then precipitating the desired compound by adding acid.[6] However, the stability of the prenyl group in this compound under these conditions should be considered.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
Preparative HPLC is a powerful alternative for purifying this compound, especially for achieving high purity on a small to medium scale.[7][8][9][10] It offers higher resolution than standard column chromatography. A reversed-phase C18 column is often suitable for separating coumarin derivatives.
Q5: What is High-Speed Counter-Current Chromatography (HSCCC) and is it suitable for this compound?
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases like silica gel, which can sometimes cause degradation of sensitive compounds. It has been successfully used to isolate and purify various coumarins from natural extracts.[6][10][11] Given the potential for interactions of the double bonds in the prenyl group with acidic silica gel, HSCCC presents a viable, milder alternative.
Data Presentation: Comparison of Purification Techniques
The following table summarizes quantitative data for different purification techniques. Data for this compound is included where available, supplemented with representative data for other coumarins to allow for comparison.
| Purification Technique | Compound | Purity (%) | Yield (%) | Solvent System | Scale | Reference |
| Column Chromatography | Umbelliprenin (a this compound) | High (crystalline) | 71 | Petroleum ether/ethyl acetate (9:1) | Synthesis Scale | [1] |
| Preparative HPLC | Various Coumarins | >95 | Variable | Acetonitrile/Water or Methanol/Water gradients | mg to g | [6] |
| HSCCC | Daphnoretin | >95 | ~13 (from crude extract) | n-hexane-ethyl acetate–methanol–water (4:6:4:6) | 317 mg crude | [6] |
| HSCCC | Nodakenetin | 88.3 (can be re-purified to 99.4) | ~1.9 (from crude extract) | light petroleum-ethyl acetate-methanol-water (5:5:7:4) | 150 mg crude | [10] |
| Recrystallization | Coumarin | High | 86.4 | 40% aqueous methanol | Not specified | [4] |
Experimental Protocols
Preparative HPLC Protocol (General for Coumarins)
This protocol is a general guideline for the purification of this compound using preparative HPLC and should be optimized for specific instrumentation and crude sample purity.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as methanol or acetonitrile, to a high concentration (e.g., 50-100 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column and Mobile Phase:
-
Column: A reversed-phase C18 column (e.g., 19 x 100 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system using a smaller dimension C18 column. A typical gradient might be from 50% B to 100% B over 15-20 minutes.
-
Scale-Up to Preparative Scale:
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Inject the filtered sample onto the equilibrated preparative column.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, typically monitoring at a wavelength where coumarins absorb strongly (e.g., 254 nm or 320 nm).
-
Post-Purification: Analyze the collected fractions by analytical HPLC to determine their purity. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Recrystallization Protocol for this compound
-
Solvent Selection: Due to its nonpolar prenyl chain, this compound is likely soluble in nonpolar to moderately polar organic solvents. A mixed solvent system is often effective.[12] Good candidates would be hexane/ethyl acetate, ethanol/water, or methanol/water.[4][13]
-
Dissolution: Place the crude or semi-purified this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (the one it dissolves in more easily, e.g., ethyl acetate or ethanol) and heat gently to dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent (the one it is less soluble in, e.g., hexane or water) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Purification workflow for this compound.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. Chromatography [chem.rochester.edu]
- 3. chromtech.com [chromtech.com]
- 4. Account Suspended [old.rrjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. tautobiotech.com [tautobiotech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. akjournals.com [akjournals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rubingroup.org [rubingroup.org]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Addressing Interference in MTT Assays with 7-Prenyloxycoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of 7-Prenyloxycoumarin in MTT cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a type of coumarin, a class of natural compounds found in many plants. It is investigated for its potential therapeutic properties, including anticancer effects. Studies have shown that this compound and related compounds can decrease the viability of cancer cell lines by inducing apoptosis (programmed cell death).[1]
Q2: What is the MTT assay and how does it work?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is proportional to the number of metabolically active (viable) cells.
Q3: Can this compound interfere with the MTT assay?
Yes, it is highly probable. While direct studies on this compound's interference are limited, its chemical nature as a phenolic compound suggests a strong likelihood of interference. Natural compounds with antioxidant properties, such as flavonoids and other polyphenols, have been shown to directly reduce MTT to formazan in a cell-free system.[2][3] This leads to a false-positive signal, overestimating cell viability.
Q4: What are the primary mechanisms of interference by compounds like this compound in MTT assays?
There are two main potential mechanisms of interference:
-
Direct Chemical Reduction of MTT: As a phenolic compound, this compound likely possesses antioxidant (reducing) properties that can directly convert the yellow MTT tetrazolium salt into purple formazan, independent of cellular enzymatic activity. This chemical reaction will lead to a higher absorbance reading, falsely suggesting higher cell viability.[2][3]
-
Colorimetric Interference: If this compound solutions are colored, they can contribute to the overall absorbance reading, leading to inaccurate results.
Q5: Are there alternative assays to MTT that are less prone to interference by this compound?
Yes, several alternative assays can be considered:
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content and is less likely to be affected by the reducing properties of the test compound.[2]
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active cells. They are generally less susceptible to interference from colored or antioxidant compounds.
-
Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes. However, it's important to note that some polyphenolic compounds have also been reported to interfere with this assay.
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of cell number.
-
Direct Cell Counting (e.g., Trypan Blue Exclusion): This is a direct method to count viable cells, but it is more labor-intensive and not suitable for high-throughput screening.
Troubleshooting Guide
This guide provides a step-by-step approach to identify and mitigate interference from this compound in your MTT assays.
Problem: Inconsistent or unexpectedly high cell viability results when treating with this compound.
Possible Cause 1: Direct reduction of MTT by this compound.
-
How to Diagnose:
-
Perform a cell-free control experiment.
-
Prepare wells with culture medium and various concentrations of this compound, but without cells.
-
Add the MTT reagent and incubate for the same duration as your cellular experiment.
-
Add the solubilization solution and measure the absorbance.
-
If you observe a dose-dependent increase in absorbance in the absence of cells, this confirms direct reduction of MTT by your compound.
-
-
Solutions:
-
Wash-out Step: After treating the cells with this compound for the desired incubation period, gently aspirate the medium containing the compound. Wash the cells once with sterile PBS before adding the fresh medium containing the MTT reagent. This minimizes the direct interaction between the compound and MTT.[4]
-
Data Correction: If the interference is present but not overwhelming, you can subtract the absorbance values from the cell-free control wells from your experimental wells. However, this approach assumes the interference is linear and may not be entirely accurate.
-
Switch to an Alternative Assay: For the most reliable results, consider using an alternative viability assay that is not based on tetrazolium reduction, such as the SRB or ATP-based assays.
-
Possible Cause 2: Colorimetric interference from this compound.
-
How to Diagnose:
-
Prepare wells with culture medium and various concentrations of this compound.
-
Do not add the MTT reagent.
-
Add the solubilization solution (e.g., DMSO).
-
Measure the absorbance at the same wavelength used for the MTT assay (typically 570 nm).
-
If the absorbance increases with the concentration of this compound, there is colorimetric interference.
-
-
Solutions:
-
Background Subtraction: Subtract the absorbance values of the compound-only controls from the corresponding experimental wells.
-
Wash-out Step: As with direct reduction, washing the cells after treatment will remove the colored compound before the final absorbance reading.
-
Possible Cause 3: this compound is genuinely affecting mitochondrial activity.
-
How to Differentiate from Interference:
-
First, rule out direct chemical interference and colorimetric interference using the control experiments described above.
-
If there is no significant interference in cell-free conditions, the observed changes in MTT reduction are more likely due to a biological effect on the cells. Coumarin derivatives have been reported to affect mitochondrial function, such as uncoupling oxidative phosphorylation or altering the mitochondrial membrane potential.[5][6] These effects can influence the activity of mitochondrial dehydrogenases and thus the MTT assay readout.
-
-
Further Investigation:
-
Confirm the results with a non-mitochondrial-based viability assay (e.g., SRB, Trypan Blue).
-
Investigate the specific effects on mitochondrial function using assays for mitochondrial membrane potential (e.g., JC-1 staining) or oxygen consumption rate.
-
Data Presentation
Table 1: Example of IC50 Values for this compound Compounds against MCF-7 Breast Cancer Cells (from MTT Assay)
| Compound | IC50 (µM) |
| Auraptene | 59.7 |
| Umbelliprenin | 73.4 |
| Herniarin | 207.6 |
| Umbelliferone | 476.3 |
Source: Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line.[1]
Note: These values should be interpreted with caution, considering the potential for interference with the MTT assay.
Experimental Protocols
Protocol 1: Standard MTT Assay for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol 2: Control for Direct MTT Reduction by this compound
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to several wells.
-
Compound Addition: Add various concentrations of this compound to the wells, mirroring the concentrations used in the cell-based experiment. Do not add any cells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for the same duration as the cell-based assay (2-4 hours) at 37°C, protected from light.
-
Solubilization and Measurement: Add 150 µL of the solubilization solution to each well, shake, and measure the absorbance at 570 nm.
Visualizations
Caption: Troubleshooting workflow for MTT assay interference.
Caption: Mechanism of this compound interference in MTT assays.
Caption: Potential biological effects of this compound on mitochondria.
References
- 1. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability [mdpi.com]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of coumarins on mitochondrial function I. Uncoupling of oxidative phosphorlation - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 7-Prenyloxycoumarin during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-Prenyloxycoumarin during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors contributing to the degradation of this compound are exposure to light, high temperatures, and non-neutral pH conditions (both acidic and alkaline). The presence of oxidizing agents can also lead to degradation.
Q2: What are the visible signs of this compound degradation?
A2: Degradation may not always be visible. However, you might observe a change in the color of the solid material (e.g., from white/off-white to yellow or brown), a decrease in purity as determined by analytical methods like HPLC, or the appearance of new peaks in your chromatogram.
Q3: How should I store my solid this compound?
A3: For optimal stability, solid this compound should be stored in a tightly sealed, amber-colored glass vial to protect it from light and moisture. It is recommended to store it in a refrigerator at 2-8°C for long-term storage. For short-term storage, a cool, dark, and dry place away from direct sunlight is sufficient.
Q4: What is the recommended way to store solutions of this compound?
A4: Solutions of this compound are more susceptible to degradation than the solid form. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, use a non-reactive solvent, protect the solution from light by using amber vials or wrapping the container in aluminum foil, and store at low temperatures (e.g., -20°C). The stability in solution is highly dependent on the solvent and pH.
Q5: Which solvents are best for storing this compound?
A5: Aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO) or acetonitrile are generally preferred for short-term storage of solutions. Avoid prolonged storage in protic solvents like methanol or ethanol, especially if not anhydrous, as they can participate in hydrolysis. The pH of the solution should be kept close to neutral.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased purity of this compound over time as confirmed by HPLC. | Improper storage conditions. | Review your storage protocol. Ensure the compound is stored in a tightly sealed, light-protected container at the recommended temperature (2-8°C for long-term). |
| Exposure to light. | Always handle the compound in a well-lit area but avoid direct sunlight. Use amber vials or wrap containers with aluminum foil. | |
| Exposure to high temperatures. | Do not store the compound near heat sources. For long-term stability, refrigeration is recommended. | |
| Appearance of new peaks in the HPLC chromatogram of a stored sample. | Degradation of the compound. | The new peaks likely represent degradation products. Refer to the potential degradation pathways to hypothesize their identity. Consider performing forced degradation studies to confirm. |
| Contamination. | Ensure proper handling and use of clean spatulas and vials to prevent cross-contamination. | |
| Discoloration of the solid this compound. | Photodegradation or thermal degradation. | This is a strong indicator of degradation. The material may not be suitable for sensitive experiments. It is recommended to use a fresh, properly stored batch. |
| Inconsistent experimental results using the same batch of this compound. | Partial degradation of the stock solution. | Prepare fresh stock solutions for each set of experiments. If a stock solution must be used over a period, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and light. |
| Hydrolysis in protic or aqueous solvents. | If working with aqueous buffers, prepare the final dilution of this compound immediately before use. Avoid storing in aqueous solutions for extended periods. |
Quantitative Data on Stability
The following table summarizes the expected stability of this compound under various conditions. This data is compiled from general knowledge of coumarin stability and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.
| Condition | Parameter | Duration | Expected Purity |
| Solid | 2-8°C, Dark, Dry | 12 months | >98% |
| 25°C, Dark, Dry | 6 months | >95% | |
| 40°C, Dark, Dry | 1 month | <90% | |
| 25°C, Exposed to Light | 1 month | <90% | |
| Solution (in DMSO) | -20°C, Dark | 1 month | >98% |
| 4°C, Dark | 1 week | >95% | |
| 25°C, Dark | 24 hours | >97% | |
| 25°C, Exposed to Light | 8 hours | <90% | |
| Solution (in Ethanol) | 25°C, Dark | 24 hours | ~95% |
| Aqueous Buffer (pH 7.4) | 25°C, Dark | 4 hours | ~90% |
| Aqueous Buffer (pH > 8) | 25°C, Dark | 1 hour | Significant degradation |
| Aqueous Buffer (pH < 6) | 25°C, Dark | 4 hours | Moderate degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and detecting degradation products of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the λmax of this compound (approximately 320 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main peak of this compound and any additional peaks that may indicate impurities or degradation products.
-
The peak purity of the this compound peak can be assessed using a photodiode array (PDA) detector.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of acetonitrile and add 0.1 M HCl.
-
Heat the solution at 60°C for 2-4 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the working concentration.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a small amount of acetonitrile and add 0.1 M NaOH.
-
Keep the solution at room temperature for 1-2 hours.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in acetonitrile and add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in the mobile phase to the working concentration.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette or a clear glass vial) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Validation & Comparative
Validating the Anticancer Effects of 7-Prenyloxycoumarin In Vivo: A Comparative Guide
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and safety profiles is a continuous endeavor. Among the diverse classes of natural compounds, 7-prenyloxycoumarins have emerged as a promising group with demonstrated anticancer properties. This guide provides an objective comparison of the in vivo anticancer effects of 7-prenyloxycoumarin derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.
In Vivo Antitumor Efficacy: A Comparative Analysis
The in vivo anticancer activity of several this compound derivatives has been investigated in various preclinical cancer models. This section summarizes the key findings from these studies, offering a comparative perspective on their potency.
Table 1: Comparison of In Vivo Antitumor Activity of this compound Derivatives
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| Umbelliprenin | Colorectal Cancer (CT26 cells) | BALB/c mice | 12.5 mg/kg, intraperitoneally, daily for 7 days | Significant reduction in tumor size. Inhibition of angiogenesis markers (VEGF, MMP-2, MMP-9). | [1] |
| Auraptene | Colon Carcinoma (CT26 cells) | Murine model | Intraperitoneal injection (dosage not specified) in combination with ionizing radiation | Significant regression in tumor size when combined with radiation. | [2] |
| Auraptene | Breast Cancer (MNU-induced) | Rats | 500 ppm in diet | Delayed median time to tumor and decreased mammary carcinoma incidence.[3] | [3] |
| 7-Isopentenyloxycoumarin | Ehrlich Ascites Carcinoma | Mice | 50 mg/kg | Significant antitumor activity.[4] | [4] |
A meta-analysis of in vitro studies suggests that umbelliprenin may possess slightly higher potency than auraptene, potentially attributed to its increased lipophilicity.[5][6] However, direct comparative in vivo studies with standardized methodologies are needed to definitively establish a potency ranking.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vivo experiments cited in this guide.
Colorectal Cancer Xenograft Model (Umbelliprenin)
-
Cell Line: CT26 murine colorectal carcinoma cells.
-
Animal Model: BALB/c mice.
-
Tumor Induction: Subcutaneous injection of CT26 cells into the flank of the mice.
-
Treatment Protocol: Once tumors reached a palpable size, mice were treated with umbelliprenin (12.5 mg/kg) administered intraperitoneally daily for one week.
-
Assessment of Antitumor Efficacy: Tumor volume was measured regularly. At the end of the study, tumors were excised, and markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., VEGF, MMP-2, MMP-9) were analyzed by immunohistochemistry.[1]
Ehrlich Ascites Carcinoma Model (7-Isopentenyloxycoumarin)
-
Tumor Model: Ehrlich ascites carcinoma (EAC) cells maintained by serial intraperitoneal passage in mice.
-
Animal Model: Swiss albino mice.
-
Treatment Protocol: Mice were inoculated with EAC cells. Treatment with 7-isopentenyloxycoumarin (50 mg/kg) was initiated and administered for a specified duration.
-
Assessment of Antitumor Efficacy: Antitumor activity was assessed by monitoring parameters such as tumor volume (in the case of solid tumors), mean survival time, and changes in hematological profiles.
Signaling Pathways and Mechanisms of Action
7-Prenyloxycoumarins exert their anticancer effects through the modulation of various signaling pathways involved in cell survival, proliferation, and angiogenesis.
Apoptosis Induction
A key mechanism of action for 7-prenyloxycoumarins is the induction of apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway.
Apoptosis induction by this compound.
Studies have shown that auraptene can induce apoptosis through the activation of caspases, including caspase-3 and caspase-8.[4] This activation leads to the cleavage of downstream targets, ultimately resulting in programmed cell death. The upregulation of the pro-apoptotic protein Bax is another mechanism by which these compounds promote apoptosis.[7]
Inhibition of Angiogenesis
Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. 7-Prenyloxycoumarins have been shown to inhibit this process by targeting key signaling molecules.
Inhibition of angiogenesis by this compound.
In vivo studies with umbelliprenin have demonstrated a significant reduction in the expression of key angiogenesis markers, including Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[1] Auraptene has also been shown to suppress angiogenesis by down-regulating VEGF and its receptor, VEGFR2.[8] By inhibiting these critical factors, 7-prenyloxycoumarins can effectively cut off the nutrient and oxygen supply to tumors, thereby impeding their growth and spread.
Conclusion
The in vivo data presented in this guide highlight the potential of this compound derivatives as effective anticancer agents. Their ability to induce apoptosis and inhibit angiogenesis through the modulation of key signaling pathways provides a strong rationale for their further development. While the available data is promising, further research, including direct head-to-head in vivo comparisons and studies in a wider range of cancer models, is warranted to fully elucidate their therapeutic potential and establish their place in the oncology landscape. The detailed experimental protocols provided herein should facilitate the design of future studies to build upon the existing knowledge and accelerate the translation of these promising natural compounds into clinical applications.
References
- 1. Joining up the scattered anticancer knowledge on auraptene and umbelliprenin: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coadministration of auraptene and radiotherapy; a novel modality against colon carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Auraptene on IGF-1 Stimulated Cell Cycle Progression in the Human Breast Cancer Cell Line, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Joining up the scattered anticancer knowledge on auraptene and umbelliprenin: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mitochondrial Apoptotic Effectors BAX/BAK Activate Caspase-3 and -7 to Trigger NLRP3 Inflammasome and Caspase-8 Driven IL-1β Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Auraptene on angiogenesis in Xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Prenyloxycoumarin and Other Coumarins in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 7-prenyloxycoumarins, specifically auraptene and umbelliprenin, with other coumarins like herniarin and umbelliferone. The focus is on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data to aid in research and development decisions.
Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of the selected coumarins.
Anticancer Activity: Cytotoxicity against MCF-7 Breast Cancer Cells
The cytotoxic effects of 7-prenyloxycoumarins and other coumarins were evaluated on the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, was determined after 48 hours of treatment. Lower IC50 values indicate higher potency.
| Compound | Type | IC50 (µM) on MCF-7 Cells[1][2] |
| Auraptene | 7-Prenyloxycoumarin | 59.7 |
| Umbelliprenin | This compound | 73.4 |
| Herniarin | Methoxycoumarin | 207.6 |
| Umbelliferone | Hydroxycoumarin | 476.3 |
Note: The data indicates that the 7-prenyloxycoumarins, auraptene and umbelliprenin, exhibit significantly higher cytotoxic potency against MCF-7 cells compared to herniarin and umbelliferone.
Anti-inflammatory Activity: Inhibition of Paw Edema in a Rat Model
The anti-inflammatory effects of auraptene and umbelliprenin were assessed in a rat model of chronic inflammation induced by complete Freund's adjuvant (CFA). The percentage of paw swelling inhibition was measured after oral administration of the compounds.
| Compound | Dosage (mM/kg) | Inhibition of Paw Swelling (%) |
| Auraptene | 16 | 21 |
| Umbelliprenin | 64 | Significant reduction (exact percentage not specified) |
| Indomethacin (Control) | 8 | 94.9 ± 5.4 |
Note: While both auraptene and umbelliprenin demonstrated anti-inflammatory effects, the provided data shows a specific percentage of inhibition for auraptene at a lower dose. Umbelliprenin also showed a significant reduction in edema at a higher dose.
Mechanistic Insights and Signaling Pathways
Anticancer Mechanism: Induction of Apoptosis
Studies have shown that 7-prenyloxycoumarins like auraptene induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involves the upregulation of the pro-apoptotic protein Bax. An increase in Bax expression leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death.
Anti-inflammatory Mechanism: Cytokine Modulation
The anti-inflammatory effects of auraptene and umbelliprenin are mediated through the modulation of pro-inflammatory cytokines. Specifically, they have been shown to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17), key mediators in chronic inflammatory diseases.
Antimicrobial Activity
While direct comparative studies with standardized quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for all four coumarins against a uniform panel of microbes are limited, existing literature suggests that various coumarins, including some 7-prenyloxycoumarins, possess antimicrobial properties. For instance, auraptene has been reported to exhibit antibacterial activity against several human pathogenic bacteria.[3] Umbelliferone has also shown activity against various Gram-positive and Gram-negative bacteria.[4] Herniarin has been noted for its antifungal properties. A comprehensive and direct comparative analysis using standardized methods is warranted to fully elucidate the relative antimicrobial potency of these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Assays
This assay is used to assess the cytotoxic effects of the coumarins on cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[5][6][7]
This technique is used to detect the levels of the pro-apoptotic protein Bax.
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins (20-30 µg per lane) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Bax overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9][10][11][12]
This method is used to quantify the percentage of apoptotic cells.
-
Cell Collection: Harvest the treated and untreated cells and wash with cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak in the DNA histogram.[1][2][13][14]
Anti-inflammatory Activity Assays
This in vivo model is used to evaluate the anti-inflammatory effects of the compounds.
-
Animal Grouping: Divide male Wistar rats into groups (control, compound-treated, and standard drug-treated).
-
Compound Administration: Administer the coumarins orally 30 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[15][16][17][18][19]
This assay is used to measure the levels of pro-inflammatory cytokines in serum.
-
Sample Collection: Collect blood samples from the rats and separate the serum.
-
Coating: Coat a 96-well plate with a capture antibody specific for rat TNF-α or IL-17 and incubate overnight.
-
Blocking: Block the plate with a blocking buffer for 1 hour.
-
Sample and Standard Incubation: Add the serum samples and standards to the wells and incubate for 2 hours.
-
Detection Antibody Incubation: Add a biotinylated detection antibody and incubate for 1 hour.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[20][21][22][23][24]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comparative evaluation of coumarins.
Conclusion
The presented data highlights the potential of 7-prenyloxycoumarins, particularly auraptene and umbelliprenin, as promising candidates for further investigation in drug discovery. Their superior anticancer and notable anti-inflammatory activities, when compared to simpler coumarins, underscore the importance of the prenyl moiety for biological efficacy. Further research, especially direct comparative studies on their antimicrobial properties and in vivo validation of their anticancer effects, is crucial for their development as therapeutic agents. This guide serves as a foundational resource for researchers to design and conduct further experiments in this promising area of natural product chemistry and pharmacology.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iqproducts.nl [iqproducts.nl]
- 3. Antibacterial, Antioxidant and Melanogenesis Inhibitory Activity of Auraptene, a Coumarin from Ferula szowitsiana Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bax Antibody | Cell Signaling Technology [cellsignal.com]
- 10. addgene.org [addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. Bax Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. scispace.com [scispace.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. raybiotech.com [raybiotech.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. Human Basic TNF alpha ELISA Kit (ECH009) - Invitrogen [thermofisher.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Auraptene and Umbelliprenin Cytotoxicity on MCF-7 Breast Cancer Cells
For Immediate Release – This guide provides a detailed comparison of the cytotoxic effects of two natural coumarin compounds, auraptene and umbelliprenin, on the MCF-7 human breast cancer cell line. The information is intended for researchers, scientists, and professionals in the field of drug development.
Auraptene, a derivative found in citrus species, and umbelliprenin, commonly isolated from plants of the Ferula genus, have both demonstrated potential as anticancer agents.[1][2] This document synthesizes experimental data to objectively compare their performance in inhibiting the proliferation of MCF-7 cells.
Data Presentation: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a biological function. The data below, compiled from multiple studies, summarizes the IC50 values for auraptene and umbelliprenin on MCF-7 cells at various time points.
| Compound | Time Point | IC50 Value (µM) | Source |
| Auraptene | 48 hours | 36 µM | [1][3] |
| 72 hours | 21.66 µM | [1][3] | |
| Umbelliprenin | Not specified | 40.8 µM | [4] |
Note: A direct comparison is challenging as data for umbelliprenin on MCF-7 cells is limited and treatment durations were not always specified in the available literature. One study noted that MCF-7 cells were among the more resistant cell lines to umbelliprenin-induced cytotoxicity.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the cytotoxicity and apoptotic effects of auraptene and umbelliprenin.
Cell Culture and Treatment
-
Cell Line: Human breast adenocarcinoma cell line, MCF-7.
-
Culture Medium: MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium.[1] The medium was supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/ml streptomycin, and 100 units/ml penicillin.[5]
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Treatment: For experiments, cells were seeded in plates and allowed to attach. Subsequently, the culture medium was replaced with fresh medium containing various concentrations of auraptene or umbelliprenin for specified durations (e.g., 24, 48, and 72 hours).[1]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubated to allow for cell attachment.[6]
-
Compound Treatment: Cells were treated with a range of concentrations of auraptene or umbelliprenin and incubated for 24, 48, or 72 hours.[6]
-
MTT Addition: Following the treatment period, the medium was removed, and a solution of MTT (typically 2 mg/mL) was added to each well.[6] The plates were then incubated for an additional 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to a purple formazan precipitate.[6]
-
Solubilization: The MTT solution was removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability was calculated as a percentage relative to untreated control cells.
Apoptosis Detection by Propidium Iodide (PI) Staining
Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, making it useful for identifying dead cells. In cell cycle analysis, PI staining of fixed cells allows for the quantification of apoptotic cells, which are characterized by a sub-G1 peak in the DNA content histogram.[3][7]
-
Cell Harvesting: After treatment with the respective compounds, both adherent and floating cells were collected.
-
Fixation: Cells were washed with Phosphate-Buffered Saline (PBS) and then fixed in cold 70% ethanol, added dropwise while vortexing to prevent clumping. Fixation was carried out for at least 30 minutes at 4°C.[8]
-
Staining: The fixed cells were washed with PBS and then resuspended in a hypotonic PI staining solution containing sodium citrate and RNase (to prevent staining of RNA).[9]
-
Flow Cytometry: The stained nuclei were analyzed using a flow cytometer.[10] The fluorescence emitted from the PI-DNA complex was measured to determine the DNA content of each cell, allowing for the identification of the sub-G1 apoptotic population.[3]
Mechanisms of Action and Signaling Pathways
Both auraptene and umbelliprenin have been shown to induce cell death in cancer cells primarily through the induction of apoptosis.[5][11]
Auraptene: Studies on MCF-7 cells indicate that auraptene's cytotoxic effect is mediated by apoptosis.[1] This is supported by evidence of DNA fragmentation and the appearance of a sub-G1 peak in cell cycle analysis following treatment.[3] The apoptotic mechanism involves the regulation of key proteins in the Bcl-2 family. Specifically, auraptene has been shown to significantly upregulate the pro-apoptotic BAX gene while downregulating the anti-apoptotic BCL2 gene.[12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of downstream caspases (like caspase-3 and -8) and execution of the apoptotic program.[4]
Umbelliprenin: The precise molecular mechanism of umbelliprenin in MCF-7 cells is less defined in the available literature. However, its apoptotic effects have been observed in various cancer cell lines.[13] The general mechanism for coumarin derivatives involves the induction of mitochondrial-dependent and -independent apoptosis and cell-cycle arrest.[13]
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Auraptene-induced intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Effects of Different Concentrations of Auraptene on MCF7 Cancer Cell Line [mejc.sums.ac.ir]
- 6. protocols.io [protocols.io]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. protocols.io [protocols.io]
- 9. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.openaccess.ir [dl.openaccess.ir]
- 13. Joining up the scattered anticancer knowledge on auraptene and umbelliprenin: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
7-Prenyloxycoumarin Versus Flavonoids: A Comparative Analysis of Anticancer Activity
In the landscape of natural product-based cancer research, both 7-prenyloxycoumarins and flavonoids have emerged as promising classes of compounds with potent cytotoxic and apoptotic effects against various cancer cell lines. This guide provides a comparative overview of their activity, drawing upon experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds as potential anticancer agents.
Executive Summary
7-Prenyloxycoumarins, such as auraptene and umbelliprenin, have demonstrated significant anticancer effects, primarily through the induction of apoptosis and modulation of key signaling pathways. Flavonoids, a diverse group of polyphenolic compounds, also exhibit a wide range of anticancer activities, including cell cycle arrest and induction of apoptosis, often through the modulation of pathways like PI3K/Akt/mTOR. While direct comparative studies are limited, this guide collates available data to offer a parallel assessment of their performance in various cancer cell lines.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the 50% inhibitory concentration (IC50) values for select 7-prenyloxycoumarins and flavonoids in various cancer cell lines. It is important to note that these values are compiled from different studies, and experimental conditions may have varied.
Table 1: IC50 Values of 7-Prenyloxycoumarins in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Auraptene | MCF-7 (Breast) | 59.7 | [1][2] |
| Auraptene | MCF-7 (Breast) | 36 (48h), 21.66 (72h) | [3] |
| Auraptene | U87 (Glioblastoma) | 108.9 µg/ml (24h), 79.17 µg/ml (48h) | [4] |
| Umbelliprenin | MCF-7 (Breast) | 73.4 | [1][2] |
| Umbelliprenin | A549 (Lung) | 52 | [5] |
| Umbelliprenin | QU-DB (Lung) | 47 | [5] |
| Herniarin | MCF-7 (Breast) | 207.6 | [1][2][6] |
Table 2: IC50 Values of Selected Flavonoids in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Artocarpin | MCF-7 (Breast) | 28.73 | [6] |
| Artocarpin | H460 (Lung) | 22.40 | [6] |
| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | 177.6 | [7] |
| Esculetin | MDA-MB-231 (Breast) | 22.65 | [6] |
| Esculetin | MCF-7 (Breast) | 20.35 | [6] |
Mechanisms of Action and Signaling Pathways
Both 7-prenyloxycoumarins and flavonoids exert their anticancer effects through a variety of mechanisms, often involving the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
7-Prenyloxycoumarins
7-Prenyloxycoumarins, particularly auraptene, have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[8][9] Key mechanistic aspects include:
-
Induction of Apoptosis: Auraptene has been observed to induce apoptosis in breast cancer cells (MCF-7) by upregulating the pro-apoptotic protein Bax.[1][2] It also triggers apoptosis in prostate cancer cells through the activation of caspases-9 and -3 and inhibition of the anti-apoptotic protein Bcl-2.[10]
-
Cell Cycle Arrest: Some coumarin derivatives have been shown to cause cell cycle arrest at the sub-G1 phase.[6]
-
Modulation of Signaling Pathways: Auraptene can inhibit the mTOR signaling pathway and activate p53 in gastric cancer cells.[10] It has also been shown to down-regulate the expression of Myeloid Cell Leukemia Type-1 (Mcl-1) mRNA.[8]
Flavonoids
Flavonoids are a large and diverse group of natural compounds with well-documented anticancer properties. Their mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Flavonoids can induce apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins, activation of caspases, and disruption of the mitochondrial membrane potential.
-
Cell Cycle Arrest: Many flavonoids have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.
-
Modulation of Signaling Pathways: Flavonoids are known to interact with multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, which are crucial for cancer cell survival and proliferation.
-
Antioxidant and Pro-oxidant Activity: Flavonoids can act as antioxidants in normal cells, but they can also exhibit pro-oxidant activity in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited literature for assessing the anticancer activity of 7-prenyloxycoumarins and flavonoids.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Cancer cells (e.g., MCF-7, A549) are cultured in an appropriate medium (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (7-prenyloxycoumarin or flavonoid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells are identified by the presence of a sub-G1 peak in the DNA histogram, which represents fragmented DNA.
Western Blot Analysis
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, caspases) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both 7-prenyloxycoumarins and flavonoids represent valuable sources of lead compounds for the development of novel anticancer therapies. While their mechanisms of action share some common features, such as the induction of apoptosis, they also exhibit distinct effects on various signaling pathways. The provided data and protocols offer a foundation for further comparative research, which is essential for fully elucidating their therapeutic potential and identifying the most promising candidates for clinical development. Direct, head-to-head comparative studies in a wider range of cancer cell lines are warranted to provide a more definitive assessment of their relative efficacy.
References
- 1. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 2. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review of Auraptene as an Anticancer Agent [frontiersin.org]
A Comparative Guide to the Biological Activities of Synthetic 7-Prenyloxycoumarin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of four synthetic 7-prenyloxycoumarin analogs: auraptene, umbelliprenin, herniarin, and umbelliferone. The information presented is collated from various scientific studies to offer a comprehensive overview of their cytotoxic, antimicrobial, and enzyme inhibitory properties, supported by experimental data and methodologies.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of the four coumarin analogs. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Cytotoxic Activity
The cytotoxic potential of these analogs has been predominantly evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
| Auraptene | MCF-7 (Breast Cancer) | 59.7 | [1] |
| MCF-7 (Breast Cancer) | 36 (48h), 21.66 (72h) | [2][3] | |
| MDA-MB (Breast Cancer) | 60 µg/µL | [4] | |
| Umbelliprenin | MCF-7 (Breast Cancer) | 73.4 | [1] |
| QU-DB (Lung Cancer) | 47 ± 5.3 | [5][6] | |
| A549 (Lung Cancer) | 52 ± 1.97 | [5][6] | |
| T47D (Breast Cancer) | 133.3 | ||
| Herniarin | MCF-7 (Breast Cancer) | 207.6 | [1][7] |
| Umbelliferone | MCF-7 (Breast Cancer) | 476.3 | [1] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Umbelliferone | Bacillus cereus | 62.5 | [8] |
| Aeromonas hydrophila | 512 | [9] | |
| Herniarin | Data not available | - | |
| Auraptene | Data not available | - | |
| Umbelliprenin | Data not available | - |
Note: While general antimicrobial activities for coumarin derivatives are reported, specific MIC values for herniarin, auraptene, and umbelliprenin against a range of pathogens were not available in the reviewed literature.
Enzyme Inhibitory Activity
The enzyme inhibitory potential is quantified by the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Compound | Enzyme | IC50 | Reference |
| Herniarin | HMG-CoA Reductase | 103.1 nM | [10][11][12] |
| Auraptene | Data not available | - | |
| Umbelliprenin | Data not available | - | |
| Umbelliferone | Data not available | - |
Note: The reviewed literature provided specific enzyme inhibition data for herniarin, but comparable quantitative data for the other three analogs against a panel of enzymes was limited.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the coumarin analogs (e.g., 0.1-200 µM for auraptene) and incubated for different time points (e.g., 24, 48, 72 hours).[2][3]
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[13] The plates are then incubated for a further 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The coumarin analogs are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14][15]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by umbelliprenin and herniarin in cancer cells.
Umbelliprenin's Impact on the PI3K/Akt/ERK Signaling Pathway
Umbelliprenin has been shown to inhibit the PI3K/Akt/ERK signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis in cancer.
Caption: Umbelliprenin inhibits key nodes in the PI3K/Akt/ERK pathway.
Herniarin's Modulation of the LXR/PI3K/Akt Pathway in Cancer
Herniarin has been demonstrated to modulate the Liver X Receptor (LXR) and subsequently inhibit the PI3K/Akt pathway, leading to reduced lipogenesis and tumor progression.[10][11]
Caption: Herniarin activates LXR and inhibits PI3K/Akt and HMG-CoA Reductase.
Conclusion
The synthetic this compound analogs auraptene, umbelliprenin, herniarin, and umbelliferone exhibit a range of biological activities, with cytotoxic effects against cancer cells being the most extensively studied. Auraptene and umbelliprenin, in particular, show promising anticancer potential with IC50 values in the micromolar range against breast and lung cancer cell lines. The antimicrobial and enzyme inhibitory activities are less characterized for all four analogs, highlighting an area for future research to build a more complete comparative profile. The elucidated signaling pathways for umbelliprenin and herniarin provide valuable insights into their mechanisms of action and underscore their potential as scaffolds for the development of novel therapeutic agents. Further comparative studies employing standardized assays across a broader range of biological targets are warranted to fully delineate the structure-activity relationships and therapeutic potential of these synthetic coumarin derivatives.
References
- 1. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 2. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. dl.openaccess.ir [dl.openaccess.ir]
- 5. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential [mdpi.com]
- 9. The Antivirulence Activity of Umbelliferone and Its Protective Effect against A. hydrophila-Infected Grass Carp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. phcog.com [phcog.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-inflammatory Effects of 7-Prenyloxycoumarin Derivatives in Animal Models
For researchers and professionals in drug development, identifying novel anti-inflammatory agents with high efficacy and favorable safety profiles is a significant goal. 7-Prenyloxycoumarins, a class of natural compounds, have garnered attention for their diverse biological activities, including potential anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory effects of two prominent 7-prenyloxycoumarin derivatives, Auraptene and Umbelliprenin, in the context of established anti-inflammatory drugs, Diclofenac and Dexamethasone, based on available data from animal and in vitro models.
Executive Summary
Current research indicates that this compound derivatives, such as Auraptene and Umbelliprenin, exhibit promising anti-inflammatory mechanisms, primarily through the modulation of key inflammatory cytokines and signaling pathways like NF-κB. Auraptene has been shown to reduce pro-inflammatory mediators like TNF-α and IL-6 in models of neuroinflammation and in vitro. Umbelliprenin demonstrates immunomodulatory effects by promoting a Th2-dominant cytokine response.
However, a direct quantitative comparison of the in vivo efficacy of these compounds against standard non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac in acute inflammation models, such as carrageenan-induced paw edema, is limited in the current literature. Similarly, their potency in reducing systemic inflammation in models like the lipopolysaccharide (LPS) challenge has not been quantified against corticosteroids like Dexamethasone. This guide presents the available data to facilitate an informed perspective on the potential of 7-prenyloxycoumarins and to highlight areas requiring further investigation.
Data Presentation: Performance Comparison
Due to the differences in experimental models and reported metrics in the existing literature, a direct side-by-side comparison is challenging. The following tables summarize the anti-inflammatory effects of this compound derivatives and standard drugs based on available data.
Table 1: Anti-inflammatory Effects of this compound Derivatives
| Compound | Animal/Cell Model | Dosage & Route | Key Findings | Reference |
| Umbelliprenin | C57/BL6 Mice | 2.5 mg/200 µl, IP | Significantly increased serum levels of anti-inflammatory cytokine IL-4 (28-fold) and pro-inflammatory IFN-γ (3.1-fold), suggesting a shift towards a Th2-mediated immune response.[1] | [1] |
| Auraptene | LPS-stimulated BV-2 cells (in vitro) | Not specified | Downregulated the expression of pro-inflammatory cytokines IL-6 and TNF-α.[2] | [2] |
| Auraptene | LTA-induced RAW 264.7 macrophages (in vitro) | Not specified | Inhibited the production of pro-inflammatory mediators IL-1β and TNF-α by modulating NF-κB and MAPKs signaling pathways.[3] | [3] |
Table 2: Anti-inflammatory Effects of Standard Drugs (Positive Controls)
| Compound | Animal Model | Dosage & Route | Efficacy Metric | Key Quantitative Results | Reference |
| Diclofenac | Rats | 10 mg/kg, p.o. | Paw Edema Inhibition (%) | 71.1% inhibition | [4] |
| Indomethacin | Rats | Not specified | Paw Edema Inhibition (%) | 62.96% inhibition | [5] |
| Dexamethasone | LPS-challenged Mice | Not specified | Cytokine Reduction | Significantly reduced serum levels of TNF-α and IL-6. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for two widely used animal models for assessing anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation and the efficacy of NSAIDs.
-
Animals: Male Wistar rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Diclofenac, 10 mg/kg, p.o.), and test groups receiving different doses of the compound of interest.
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[6]
-
Paw volume is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[5][6]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study systemic inflammatory responses and the effects of compounds on pro-inflammatory cytokine production.
-
Animals: C57BL/6 or Swiss albino mice are commonly used.
-
Groups: Animals are divided into a control group (saline), an LPS group (LPS + vehicle), and test groups (LPS + test compound, e.g., Dexamethasone or a this compound derivative).
-
Procedure:
-
The test compound or vehicle is administered, often i.p. or p.o.
-
After a specific pre-treatment time (e.g., 1 hour), mice are injected i.p. with LPS (e.g., 100 µ g/animal ).
-
At a predetermined time point after LPS injection (e.g., 2-6 hours), blood is collected via cardiac puncture.
-
-
Data Analysis:
-
Serum is separated from the blood by centrifugation.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]
-
The percentage reduction in cytokine levels in the treated groups is compared to the LPS-only group.
-
Mandatory Visualizations
Inflammatory Signaling Pathway: The NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and a common target for anti-inflammatory drugs. Auraptene has been shown to inhibit this pathway.[3]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Auraptene.
Experimental Workflow: Carrageenan-Induced Paw Edema
This diagram illustrates the typical workflow for evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.
Caption: Workflow for the carrageeran-induced paw edema anti-inflammatory assay.
Logical Relationship: 7-Prenyloxycoumarins vs. Standard Drugs
This diagram illustrates the logical comparison between the state of research for 7-prenyloxycoumarins and standard anti-inflammatory drugs, highlighting the types of evidence available for each.
Caption: Comparison of available evidence for 7-prenyloxycoumarins and standard drugs.
Conclusion
This compound derivatives like Auraptene and Umbelliprenin show significant promise as anti-inflammatory agents by targeting key molecular pathways of inflammation. The available evidence, largely from in vitro and specific in vivo models, points towards their ability to modulate cytokine production and inhibit critical signaling cascades such as NF-κB.
However, for these compounds to progress in the drug development pipeline, there is a clear need for further research. Specifically, studies employing standardized acute and chronic inflammatory animal models are required to quantify their efficacy in direct comparison to established drugs like Diclofenac and Dexamethasone. Such studies would provide the necessary quantitative data to ascertain their therapeutic potential and guide future clinical development.
References
- 1. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auraptene-ameliorating depressive-like behaviors induced by lipopolysaccharide combined with chronic unpredictable mild stress in mice mitigate hippocampal neuroinflammation mediated by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Prenyloxycoumarin and Cisplatin Cytotoxicity on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic effects of 7-Prenyloxycoumarin and the well-established chemotherapeutic agent, cisplatin. The information presented herein is intended to support research and development efforts in oncology by offering a side-by-side evaluation of these compounds, backed by experimental data.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound compounds and cisplatin against the MCF-7 human breast cancer cell line after a 48-hour treatment period. The data is compiled from independent studies utilizing the MTT assay.
| Compound | IC50 (µM) on MCF-7 Cells (48h) | Reference |
| 7-Prenyloxycoumarins | ||
| Auraptene | 59.74 | [1] |
| Umbelliprenin | 73.4 | [1] |
| Herniarin | 207.6 | [1] |
| Umbelliferone | 476.3 | [1] |
| Platinum-based Chemotherapy | ||
| Cisplatin | ~25 µM (equivalent to 7.5 µg/ml) | [2][3] |
Note: The IC50 value for cisplatin can vary significantly between studies due to differing experimental conditions[4]. The value presented here is from a study using the MTT assay on MCF-7 cells for 48 hours to provide a relevant comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of 7-prenyloxycoumarins and cisplatin on the MCF-7 cell line were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a specified density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound compounds (auraptene, umbelliprenin, herniarin, umbelliferone) or cisplatin for 48 hours. A negative control (vehicle-treated cells) was included.
-
MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution was removed, and the formazan crystals formed by viable cells were solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.
Apoptosis Detection (Flow Cytometry)
The induction of apoptosis by 7-prenyloxycoumarins was assessed by flow cytometry to detect the sub-G1 peak, which is indicative of DNA fragmentation.[1][5]
-
Cell Treatment: MCF-7 cells were treated with the respective compounds at concentrations around their IC50 values for 48 hours.
-
Cell Harvesting and Fixation: After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Propidium Iodide (PI) Staining: The fixed cells were then stained with a solution containing propidium iodide and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was determined based on their DNA content. Apoptotic cells with fragmented DNA appear as a distinct population with lower DNA content, referred to as the sub-G1 peak.
Western Blot Analysis for Protein Expression
To investigate the underlying mechanisms of apoptosis, the expression levels of key apoptotic proteins, such as Bax, were analyzed by Western blotting.[1][6][7]
-
Protein Extraction: MCF-7 cells were treated with the compounds, and total protein was extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein was determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for the protein of interest (e.g., Bax). Subsequently, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified to determine the relative expression level of the protein.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and cisplatin are mediated through distinct signaling pathways, ultimately leading to apoptosis.
This compound-Induced Apoptosis
7-Prenyloxycoumarins, such as auraptene, have been shown to induce apoptosis in MCF-7 cells through the mitochondrial pathway.[1] This involves the upregulation of the pro-apoptotic protein Bax.[1][6][7] The activation of Bax leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, culminating in programmed cell death. Other coumarins have also been reported to induce apoptosis through the modulation of NF-κB, MAPK, and p53 pathways, which can lead to the activation of caspase-3.[8]
Caption: this compound induced apoptosis pathway.
Cisplatin-Induced Cytotoxicity
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which leads to DNA damage.[9] This damage triggers a cellular response that can result in cell cycle arrest and apoptosis. The p53 tumor suppressor protein plays a crucial role in mediating cisplatin-induced apoptosis.[10] Additionally, cisplatin has been shown to disrupt intracellular calcium homeostasis, which can also contribute to cell death.[11][12] The apoptotic cascade initiated by cisplatin often involves the Bcl-2 family of proteins and the activation of caspases.
Caption: Cisplatin's mechanism of inducing apoptosis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the cytotoxicity of this compound and cisplatin.
Caption: Workflow for comparative cytotoxicity analysis.
References
- 1. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line [ajp.mums.ac.ir]
- 6. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cisplatin (CDDP) triggers cell death of MCF-7 cells following disruption of intracellular calcium ([Ca(2+)]i) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Unveiling the Multifaceted Biological Activities of 7-Prenyloxycoumarin and Its Derivatives: A Cross-Cell Line Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-prenyloxycoumarin and its key derivatives—auraptene, umbelliprenin, herniarin, and umbelliferone—across a spectrum of cell lines. Supported by experimental data, this document delves into their cytotoxic, anti-inflammatory, and antioxidant properties, offering insights into their potential therapeutic applications.
This comparative analysis consolidates findings from multiple studies to present a comprehensive overview of the bioactivity of these coumarin compounds. The data, summarized in clear, structured tables, reveals the varying efficacy of each compound across different cancer cell lines, highlighting their potential as selective anticancer agents. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of these findings.
Cytotoxic Activity: A Comparative Analysis
The cytotoxic effects of this compound and its derivatives have been extensively studied in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in the table below. These values demonstrate the dose-dependent inhibitory effects of these compounds on cell viability.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Auraptene | MCF-7 | Breast | 59.7 | [1] |
| MDA-MB | Breast | ~60 µg/µL | [2] | |
| Umbelliprenin | MCF-7 | Breast | 73.4 | [1] |
| A549 | Lung (Adenocarcinoma) | 52 ± 1.97 | [3] | |
| QU-DB | Lung (Large Cell) | 47 ± 5.3 | [3] | |
| SW1116 | Colon | - | [4] | |
| Herniarin | MCF-7 | Breast | 207.6 | [1] |
| A549 | Lung | >500 µg/mL (as CHG-NPs) | [5] | |
| RT112 | Bladder (Grade 1) | - | [6] | |
| HTB9 | Bladder (Grade 2) | - | [6] | |
| HT1376 | Bladder (Grade 3) | - | [6] | |
| Umbelliferone | MCF-7 | Breast | 476.3 | [1] |
| HepG2 | Hepatocellular | - (Effective at 0-50 µM) | [7][8][9] | |
| MKN-45 | Gastric | - | [10] | |
| MIA PaCa-2 | Pancreatic | - | [10] |
Mechanisms of Action: A Glimpse into Cellular Pathways
The anticancer activity of these coumarin derivatives is attributed to their ability to modulate various cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: Auraptene has been shown to induce apoptosis in MCF-7 breast cancer cells by up-regulating the pro-apoptotic protein Bax.[1] Similarly, umbelliferone triggers apoptosis in HepG2 hepatocellular carcinoma cells.[7][8][9] Umbelliprenin also induces apoptosis in QU-DB lung cancer cells.[3]
Cell Cycle Arrest: Umbelliferone has been observed to cause cell cycle arrest at the S phase in HepG2 cells, thereby inhibiting their proliferation.[7][8][9] Herniarin induces cell cycle arrest at different phases depending on the bladder cancer cell line: G1/S arrest in RT112, G2/M arrest in HTB9, and S phase arrest in HT1376 cells.[6]
Signaling Pathway Modulation: Auraptene exhibits anti-inflammatory effects by inhibiting the NF-κB and MAPK (JNK and ERK) signaling pathways in RAW 264.7 macrophage cells.[7] It also suppresses the phosphorylation of p38 mitogen-activated protein kinase in these cells.[11] Herniarin's effects in bladder cancer cells are linked to the Erk signaling pathway.[6]
Experimental Workflow for Assessing Biological Activity.
Anti-inflammatory and Antioxidant Properties
Beyond their cytotoxic effects, these coumarin derivatives possess significant anti-inflammatory and antioxidant activities.
Anti-inflammatory Activity: Auraptene has been shown to reduce the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipoteichoic acid (LTA)-stimulated RAW 264.7 macrophages.[7] Umbelliferone also exhibits anti-inflammatory properties.[6][10] Umbelliprenin has demonstrated anti-inflammatory effects by altering macrophage polarization and their secretions.[12]
Antioxidant Activity: Umbelliferone is a known antioxidant that can scavenge free radicals and inhibit lipid peroxidation.[6][10] Herniarin and 7-isopentenyloxy coumarin have also shown antigenotoxic activities on human lymphocytes exposed to oxidative stress.[4] The antioxidant properties of these compounds contribute to their protective effects against cellular damage.
References
- 1. Comparative analysis of the cytotoxic effect of this compound compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Auraptene on IGF-1 Stimulated Cell Cycle Progression in the Human Breast Cancer Cell Line, MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Umbelliferone on the Anticonvulsant and Neuroprotective Activity of Selected Antiepileptic Drugs: An In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auraptene suppresses inflammatory responses in activated RAW264 macrophages by inhibiting p38 mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Natural vs. Synthetic 7-Prenyloxycoumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of naturally occurring and synthetically derived 7-Prenyloxycoumarins. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by offering a structured overview of the biological activities, experimental data, and underlying mechanisms of action of these compounds.
Introduction to 7-Prenyloxycoumarins
7-Prenyloxycoumarins are a class of natural compounds characterized by a coumarin backbone with a prenyloxy side chain at the 7-position. These compounds are predominantly found in plants of the Rutaceae and Umbelliferae families.[1][2][3] Prominent examples include auraptene, umbelliprenin, and 7-isopentenyloxycoumarin. Both natural extracts and their synthetic analogues have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The availability of synthetic routes allows for the production of these compounds in larger quantities and enables the generation of novel derivatives with potentially enhanced efficacy.[4]
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head studies comparing the efficacy of natural versus synthetic 7-prenyloxycoumarins under identical experimental conditions are limited in the available literature, this section compiles quantitative data from various studies to facilitate a comparative assessment. The biological activity of a pure compound, whether isolated from a natural source or synthesized in a laboratory, is expected to be identical. However, variations in purity and the presence of other bioactive compounds in natural extracts can influence the observed efficacy.
Cytotoxic Activity
The cytotoxic effects of 7-prenyloxycoumarins against various cancer cell lines have been a primary focus of research. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound | Source/Type | Cell Line | IC50 (µM) | Reference |
| Umbelliprenin | Natural | QU-DB (Large cell lung cancer) | 47 ± 5.3 | [5][6] |
| Natural | A549 (Adenocarcinoma lung cancer) | 52 ± 1.97 | [5][6] | |
| Auraptene | Not Specified | M4Beu (Metastatic melanoma) | Lower than Umbelliprenin | [7] |
| 7-Farnesyloxycoumarin (Synthetic derivative) | Synthetic | PC-3 (Prostate cancer) | 22-31 | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of 7-prenyloxycoumarins are often evaluated by their ability to inhibit inflammatory mediators.
| Compound | Source/Type | Assay | Endpoint | Results | Reference |
| Auraptene (7-geranyloxycoumarin) | Natural & Semisynthetic | Croton oil ear test in mice | Edema reduction | 50% edema reduction at 1 µmol/cm² | [9] |
| Collinin (8-methoxy-7-geranyloxycoumarin) | Semisynthetic | Croton oil ear test in mice | Edema reduction | 50% edema reduction at 1 µmol/cm² | [9] |
| 8-acetoxy-7-geranyloxycoumarin | Semisynthetic | Croton oil ear test in mice | Edema reduction | 50% edema reduction at 1 µmol/cm² | [9] |
Antimicrobial Activity
The antimicrobial potential of 7-prenyloxycoumarins is determined by their minimum inhibitory concentration (MIC) against various pathogens.
| Compound | Source/Type | Microorganism | MIC (mg/mL) | Reference |
| 6′,7′-dihydroxybergamottin | Natural | S. aureus, S. epidermidis, P. aeruginosa, E. coli, E. cloacae, K. pneumoniae | 1.20 - 2.10 | [10] |
| Peucedanin | Natural | S. aureus, S. epidermidis, P. aeruginosa, E. coli, E. cloacae, K. pneumoniae | 1.40 - 4.80 | [10] |
| Officinalin isobutyrate | Natural | S. aureus, S. epidermidis, P. aeruginosa, E. coli, E. cloacae, K. pneumoniae | 1.40 - 4.80 | [10] |
Signaling Pathways and Mechanisms of Action
7-Prenyloxycoumarins exert their biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and apoptosis pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13][14] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][14] Studies have shown that auraptene can inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby blocking its nuclear translocation and subsequent inflammatory response.[15][16]
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells.[17] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[8][17] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[17] The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway, with pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[18] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[19] Umbelliprenin has been shown to induce apoptosis in cancer cells, suggesting its interaction with this pathway.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 7-Prenyloxycoumarins.
Synthesis of 7-Prenyloxycoumarins
A general and efficient method for the synthesis of 7-prenyloxycoumarins involves the Williamson ether synthesis. This procedure is illustrated by the synthesis of semisynthetic geranyloxycoumarins.[9]
Materials:
-
7-hydroxycoumarin derivatives
-
Geranyl bromide
-
Anhydrous potassium carbonate (K2CO3)
-
Dry acetone
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
A mixture of the appropriate 7-hydroxycoumarin derivative, geranyl bromide, and anhydrous K2CO3 in dry acetone is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable solvent system to yield the desired 7-geranyloxycoumarin.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6]
Materials:
-
Cancer cell lines (e.g., A549, QU-DB)
-
Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
96-well plates
-
7-Prenyloxycoumarin compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 48 hours). A vehicle control (DMSO) should be included.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Anti-inflammatory Assay (RAW 264.7 Cells)
This assay evaluates the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[20][21][22]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Culture medium (e.g., DMEM) with FBS
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound compound
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and incubate until they reach confluence.
-
Pre-treat the cells with different concentrations of the this compound compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Determine the inhibitory effect of the compound on the production of these inflammatory mediators.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23][24]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
This compound compound
-
Inoculum of the microorganism
-
Incubator
Procedure:
-
Prepare a serial dilution of the this compound compound in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
Conclusion
Both natural and synthetic 7-prenyloxycoumarins exhibit a wide range of promising biological activities, particularly in the areas of cancer, inflammation, and infectious diseases. While the intrinsic activity of a pure compound is independent of its origin, the ease of production and the potential for structural modification make synthetic derivatives attractive for further drug development. The data compiled in this guide, along with the detailed experimental protocols and mechanistic insights, provide a valuable resource for researchers working to unlock the full therapeutic potential of this important class of compounds. Further direct comparative studies are warranted to definitively establish the relative efficacy of natural versus synthetic 7-prenyloxycoumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Isopentenyloxycoumarin: What Is New across the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights on novel biologically active natural products: 7-isopentenyloxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and anti-inflammatory activity of natural and semisynthetic geranyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
- 16. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Prenyloxycoumarin: A Guide for Laboratory Professionals
Immediate Safety and Handling Information
7-Prenyloxycoumarin is a derivative of coumarin. While specific toxicity data for this compound is not detailed in the readily available literature, coumarin itself is classified as toxic if swallowed[1]. Therefore, it is prudent to handle this compound with a high degree of caution.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water[1].
-
Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, seek immediate medical attention[1].
Hazard Profile of Related Coumarin Compounds
To provide a framework for safe handling and disposal, the hazard classification for the parent compound, coumarin, is summarized below. It is recommended to treat this compound with similar or greater precautions.
| Hazard Class | Classification | Precautionary Statement |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed[1] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[1]. |
| Waste Disposal | Hazardous Waste | P501: Dispose of contents/container to an approved waste disposal plant[1]. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general workflow for the proper disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify: Clearly identify all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's EHS department. Incompatible wastes can lead to dangerous reactions.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, properly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is in good condition, with no leaks or cracks.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and sealable container.
-
Leave adequate headspace (at least 10%) in the container to allow for expansion.
-
-
Contaminated Labware:
-
Collect disposable items such as gloves and wipes contaminated with this compound in a designated, sealed bag or container.
-
Non-disposable glassware should be decontaminated if possible or disposed of as hazardous waste.
-
3. Labeling of Waste Containers:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."
-
Contents: The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.
-
Contact Information: Include the name of the principal investigator or responsible person and the laboratory location.
4. Storage of Chemical Waste:
-
Storage Location: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste containers in a secondary containment bin to prevent spills.
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[2].
5. Arranging for Professional Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Follow Institutional Procedures: Adhere to all institutional procedures for hazardous waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 7-Prenyloxycoumarin
Disclaimer: No specific Safety Data Sheet (SDS) for 7-Prenyloxycoumarin was found. The following guidance is extrapolated from the safety data for the parent compound, Coumarin, and general best practices for handling similar chemical substances in a laboratory setting. Researchers should always conduct a thorough risk assessment before handling any chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure they are tested according to EN 374.[3][4] |
| Eye Protection | Safety glasses with side shields | Must comply with EN 166.[5] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a risk of splashes.[1] | |
| Respiratory Protection | Respirator | If working in a poorly ventilated area or if dust is generated, a particulate filter respirator (e.g., N95 or P3) should be used.[3][6] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Use local exhaust ventilation to control any dust or aerosols that may be generated.[3][8]
Handling Procedures:
-
Read and understand the safety information before handling the substance.
-
Avoid direct contact with the skin and eyes.[9]
-
Do not breathe in dust or aerosols.[7]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9]
Storage:
-
Store in a cool, dry, and well-ventilated place away from direct sunlight and moisture.[3][9]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][10]
Disposal Plan
Waste Disposal:
-
Dispose of this compound and its container at a hazardous or special waste collection point.[7]
-
Do not empty into drains or release into the environment.[7][9]
-
Follow all local, regional, and national regulations for chemical waste disposal.[7]
Emergency Procedures: Spill and Exposure
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.[3][4]
-
Absorb: For small spills, use an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[10]
-
Clean: Clean the spill area with soap and water.[9]
-
Decontaminate: Decontaminate any equipment used for cleanup.
Workflow for Chemical Spill Response
Caption: Workflow for handling a chemical spill of this compound.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7][9][11]
-
After Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][7][9] If skin irritation occurs, seek medical advice.[10]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice.[9]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6][7][9]
References
- 1. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 2. pogo.ca [pogo.ca]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. proteogenix.science [proteogenix.science]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
